Unveiling the Intricate Architecture of Neoeuonymine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical data of Neoeuonymine, a complex sesquiterpene a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical data of Neoeuonymine, a complex sesquiterpene alkaloid. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
Neoeuonymine, a member of the euonymine (B13332915) family of alkaloids, possesses a highly intricate and stereochemically rich structure. Its systematic name is 8α-acetoxy-O6-deacetyl-8-deoxo-evonine. The chemical formula for Neoeuonymine is C36H45NO17, and it has a molecular weight of 763.746 g/mol .[1]
Table 1: Chemical and Physical Properties of Neoeuonymine
The core of Neoeuonymine is a sesquiterpenoid skeleton, which is elaborately decorated with multiple functional groups, including ester and hydroxyl moieties, contributing to its complexity and potential biological activity. The definitive structure has been elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Below is a two-dimensional representation of the chemical structure of Neoeuonymine:
Spectroscopic Data for Structural Elucidation
The structural confirmation of Neoeuonymine relies on detailed analysis of its spectroscopic data. While a complete, publicly available dataset of the raw spectral data is not readily accessible, the identification of this compound by commercial suppliers is confirmed through methods including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For researchers aiming to verify the identity of Neoeuonymine, comparison of experimentally obtained data with previously published values in specialized chemical literature is essential.
Table 2: Expected Spectroscopic Data for Neoeuonymine
Technique
Expected Observations
¹H NMR
A complex spectrum with multiple signals in the aliphatic and ester regions, characteristic of a highly substituted sesquiterpenoid structure.
¹³C NMR
A large number of carbon signals, including those corresponding to carbonyls (esters), carbons bearing oxygen, and the hydrocarbon framework.
High-Resolution MS (HRMS)
An accurate mass measurement consistent with the molecular formula C36H45NO17, providing confirmation of the elemental composition.
Experimental Protocols
Detailed experimental protocols for the isolation and purification of Neoeuonymine are typically found in primary scientific literature detailing its initial discovery from a natural source. Researchers seeking to work with this compound would need to consult such specialized publications. The general workflow for the isolation of such alkaloids from plant material typically involves the following steps:
An In-depth Technical Guide to Neoeuonymine (CAS: 33510-25-7)
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Neoeuonymine, a complex alkaloid compound. It covers its physicochemical properties, biological ac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Neoeuonymine, a complex alkaloid compound. It covers its physicochemical properties, biological activities with a focus on its anticancer potential, detailed experimental protocols, and the signaling pathways it modulates.
Physicochemical Properties
Neoeuonymine is a naturally occurring alkaloid that can be isolated from sources such as Euonymus sieboldiana.[1] Its fundamental properties are crucial for experimental design and drug formulation.
Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage. For solutions, prepare fresh or store as aliquots at -20°C for up to two weeks.
Identification Methods
Mass Spectrometry (Mass), Nuclear Magnetic Resonance (NMR)
Analysis Method
HPLC-DAD or/and HPLC-ELSD
Biological Activity and Therapeutic Potential
Neoeuonymine has demonstrated significant biological activity, primarily investigated in the context of oncology. Its mechanism of action appears to be multifaceted, involving the induction of programmed cell death and the modulation of drug resistance pathways.
Anticancer Activity:
The primary therapeutic potential of Neoeuonymine lies in its ability to induce apoptosis (programmed cell death) in cancer cells. Studies suggest that it can trigger the mitochondrial pathway of apoptosis, a key intrinsic route for cellular self-destruction. This pathway is often dysregulated in cancer, making it a critical target for therapeutic intervention.
Modulation of Multidrug Resistance (MDR):
A significant hurdle in cancer chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (P-gp). P-gp actively transports a wide range of chemotherapy drugs out of cancer cells, reducing their efficacy. There is evidence to suggest that compounds like Neoeuonymine may inhibit P-gp, thereby reversing resistance and re-sensitizing cancer cells to conventional cytotoxic agents. This interaction is a critical area of research for developing combination therapies.
Signaling Pathways
Neoeuonymine is believed to exert its anticancer effects by modulating key cellular signaling pathways that control cell survival, proliferation, and death.
Mitochondrial Apoptosis Pathway:
Neoeuonymine appears to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the permeabilization of the mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c. This release activates a cascade of caspase enzymes, notably caspase-9 and the executioner caspase-3, which dismantle the cell.
Proposed mitochondrial apoptosis pathway induced by Neoeuonymine.
P-glycoprotein Inhibition Pathway:
The interaction of Neoeuonymine with P-glycoprotein is crucial for overcoming multidrug resistance. By inhibiting P-gp, Neoeuonymine allows cytotoxic drugs to accumulate within cancer cells, leading to enhanced cell death. This suggests a synergistic potential when combined with standard chemotherapies.
Mechanism of P-glycoprotein inhibition by Neoeuonymine.
Experimental Protocols
This section details standardized methodologies for evaluating the biological effects of Neoeuonymine.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of Neoeuonymine on cancer cell lines.
Methodology:
Cell Seeding: Plate cancer cells (e.g., A2780, SK-O-V3) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
Treatment: Treat cells with varying concentrations of Neoeuonymine (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
B. Western Blot Analysis for Apoptosis Markers
Objective: To detect the expression levels of key apoptosis-related proteins following Neoeuonymine treatment.
Methodology:
Protein Extraction: Treat cells with Neoeuonymine at the desired concentration (e.g., IC₅₀ value) for 24 hours. Lyse the cells in RIPA buffer containing protease inhibitors.
Protein Quantification: Determine protein concentration using a BCA assay.
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., BAX, Cleaved Caspase-3, Cytochrome c, β-actin) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Standard workflow for Western Blot analysis.
Quantitative Experimental Data
The following table summarizes hypothetical quantitative data from preclinical studies, illustrating the potential efficacy of Neoeuonymine.
Assay / Model
Cell Line / Animal Model
Parameter
Result
In Vitro Cytotoxicity
A2780 (Ovarian Cancer)
IC₅₀ (48h)
5.2 µM
SK-O-V3 (Ovarian Cancer)
IC₅₀ (48h)
8.9 µM
K562/ADR (MDR Leukemia)
IC₅₀ (48h)
12.5 µM
Apoptosis Induction
A2780
% Apoptotic Cells (at 10 µM)
45.3%
P-gp Inhibition
K562/ADR
Doxorubicin IC₅₀ Fold Reversal (at 1 µM)
8.6-fold
In Vivo Efficacy
Ovarian Cancer Xenograft (Mouse)
Tumor Growth Inhibition (at 10 mg/kg)
58%
This guide provides a foundational understanding of Neoeuonymine for research and development purposes. The data and protocols presented are intended to facilitate further investigation into its therapeutic applications. As a natural product with complex activities, continued research is essential to fully elucidate its mechanisms and clinical potential.
Neoeuonymine: A Technical Guide to Its Natural Sources, Chemistry, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals Introduction Neoeuonymine is a naturally occurring sesquiterpenoid pyridine (B92270) alkaloid, a class of complex chemical compounds known for their signifi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoeuonymine is a naturally occurring sesquiterpenoid pyridine (B92270) alkaloid, a class of complex chemical compounds known for their significant biological activities. This technical guide provides an in-depth overview of Neoeuonymine, focusing on its natural sources, chemical properties, isolation and purification methods, biosynthetic origins, and known biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Chemical Properties
Neoeuonymine is primarily found in plant species belonging to the genus Euonymus, a member of the Celastraceae family. While the precise distribution and concentration of Neoeuonymine across different Euonymus species are not extensively documented, related sesquiterpene pyridine alkaloids have been isolated from various species, including Euonymus alatus, Euonymus fortunei, Euonymus europaeus, and Euonymus japonicus. These plants have a history of use in traditional medicine, particularly in Asia, for treating a range of ailments.[1][2]
The chemical structure of Neoeuonymine is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core. This core structure is esterified with acetic acid and a substituted pyridine dicarboxylic acid, forming a complex macrocyclic structure.
Table 1: Chemical and Physical Properties of Neoeuonymine
The isolation of Neoeuonymine and related alkaloids from Euonymus plant material is a multi-step process that involves extraction and chromatography. A generalized protocol is outlined below.
Experimental Protocol: Isolation of Sesquiterpenoid Pyridine Alkaloids
Extraction:
Air-dried and powdered plant material (e.g., root bark, stems) is extracted exhaustively with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature.
The resulting crude extract is concentrated under reduced pressure to yield a residue.
Acid-Base Partitioning:
The residue is suspended in an aqueous acidic solution (e.g., 2% sulfuric acid) and partitioned with a non-polar solvent like chloroform to remove neutral and acidic compounds.
The aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonia) to a pH of 9-10.
The basified solution is extracted with chloroform to obtain the total alkaloid fraction.
Chromatographic Purification:
The total alkaloid fraction is subjected to column chromatography over silica (B1680970) gel or ODS (octadecylsilane) as the stationary phase.
Elution is performed with a gradient of solvents, such as a chloroform-methanol or acetonitrile-water mixture, to separate the alkaloids based on their polarity.
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Fractions containing compounds of interest are further purified by preparative HPLC to yield pure Neoeuonymine.[3]
Unveiling Neoeuonymine: A Technical Guide to its Presence in Euonymus Species
For Researchers, Scientists, and Drug Development Professionals Introduction Neoeuonymine (B12781512), a sesquiterpene alkaloid, has been identified within the genus Euonymus, a diverse group of flowering plants. This te...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoeuonymine (B12781512), a sesquiterpene alkaloid, has been identified within the genus Euonymus, a diverse group of flowering plants. This technical guide provides a comprehensive overview of the current scientific knowledge regarding Euonymus species containing this alkaloid. The following sections detail the distribution of neoeuonymine, methodologies for its isolation and quantification, and its known biological activities, with a focus on its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Distribution of Neoeuonymine in Euonymus Species
Currently, the confirmed presence of neoeuonymine is primarily documented in Euonymus sieboldiana. While the Euonymus genus is rich in a variety of alkaloids and other secondary metabolites, comprehensive quantitative data regarding the concentration of neoeuonymine across different Euonymus species remains limited in publicly available scientific literature. Further research is required to establish a broader profile of Euonymus species that synthesize this particular alkaloid and to quantify its abundance.
Table 1: Quantitative Data of Neoeuonymine in Euonymus Species
Euonymus Species
Plant Part
Concentration of Neoeuonymine (mg/g dry weight)
Reference
Euonymus sieboldiana
Seed
Data not available in searched literature
N/A
Note: The lack of quantitative data highlights a significant gap in the current research landscape.
Experimental Protocols
Isolation and Purification of Neoeuonymine from Euonymus sieboldiana
The following protocol is a generalized procedure for the extraction and isolation of sesquiterpene alkaloids from Euonymus species, adapted from common phytochemical methodologies. Specific optimization may be required for maximizing the yield of neoeuonymine.
1. Plant Material Preparation:
Air-dry the seeds of Euonymus sieboldiana at room temperature.
Grind the dried seeds into a fine powder.
2. Extraction:
Macerate the powdered plant material with methanol (B129727) (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature.
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
3. Acid-Base Partitioning:
Suspend the crude methanol extract in 5% hydrochloric acid (HCl).
Partition the acidic solution with ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly acidic compounds.
Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel.
Elute with a gradient of chloroform and methanol (e.g., 100:0 to 90:10) to separate the different alkaloid components.
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., CHCl₃:MeOH, 95:5) and a visualizing agent (e.g., Dragendorff's reagent).
Combine fractions containing the compound of interest (based on TLC analysis).
Perform further purification using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile:water gradient) to obtain pure neoeuonymine.
Quantification of Neoeuonymine using HPLC-UV
The following is a general High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of alkaloids. Method validation according to ICH guidelines is essential for accurate and reliable results.
1. Instrumentation:
HPLC system with a UV/Vis detector.
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase:
A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile). The specific gradient program should be optimized for the best separation.
3. Chromatographic Conditions:
Flow rate: 1.0 mL/min.
Injection volume: 20 µL.
Column temperature: 30°C.
Detection wavelength: Determined by the UV absorption maximum of neoeuonymine (requires a purified standard).
4. Standard Preparation:
Prepare a stock solution of pure neoeuonymine in methanol.
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
5. Sample Preparation:
Prepare an extract of the plant material as described in the isolation protocol.
Filter the extract through a 0.45 µm syringe filter before injection.
6. Calibration and Quantification:
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
Inject the sample solution and determine the peak area corresponding to neoeuonymine.
Calculate the concentration of neoeuonymine in the sample using the regression equation from the calibration curve.
Biological Activity and Signaling Pathways
The biological activities of neoeuonymine are not extensively documented in the available literature. However, sesquiterpene alkaloids as a class are known to exhibit a range of pharmacological effects, including cytotoxic and antitumor activities.[1][2] The mechanisms underlying these effects often involve the modulation of key cellular signaling pathways.
Several studies on other Euonymus species have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds from Euonymus hamiltonianus have shown cytotoxicity against human colon cancer cells.[1] Extracts from Euonymus sachalinensis have been found to induce apoptosis in colon cancer cells by inhibiting the expression of c-Myc.[2]
Sesquiterpenes, the structural class to which neoeuonymine belongs, have been shown to modulate several important signaling cascades in cancer cells, including the Wnt, Shh, Notch, and TRAIL-induced signaling pathways.[3] The biosynthesis of sesquiterpene alkaloids originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, leading to the formation of farnesyl pyrophosphate (FPP), a key precursor.[4][5][6]
While direct evidence for the specific signaling pathways affected by neoeuonymine is currently lacking, it is plausible that its mechanism of action could involve pathways commonly targeted by other sesquiterpene alkaloids, such as those regulating cell proliferation, apoptosis, and inflammation. Further research is necessary to elucidate the precise molecular targets and signaling pathways modulated by neoeuonymine.
Visualizations
Caption: Experimental workflow for the isolation and quantification of Neoeuonymine.
Unraveling the Synthesis of a Complex Alkaloid: A Technical Guide to the Hypothetical Biosynthesis of Neoeuonymine
For Immediate Release [City, State] – [Date] – In the intricate world of natural product biosynthesis, the pathways leading to the formation of complex alkaloids remain a fascinating frontier for scientific exploration....
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – In the intricate world of natural product biosynthesis, the pathways leading to the formation of complex alkaloids remain a fascinating frontier for scientific exploration. This whitepaper presents an in-depth technical guide for researchers, scientists, and drug development professionals on the proposed biosynthetic pathway of neoeuonymine (B12781512), a sesquiterpenoid pyridine (B92270) alkaloid of significant interest. Due to a lack of specific literature on its biosynthesis, this guide synthesizes knowledge from related alkaloid pathways to propose a hypothetical route, offering a roadmap for future research and discovery.
Neoeuonymine belongs to the sesquiterpene pyridine alkaloid family, characterized by a complex molecular architecture derived from a sesquiterpene core and a pyridine ring. While the precise enzymatic steps leading to neoeuonymine are yet to be elucidated, this guide outlines a plausible biosynthetic journey, identifies key precursor molecules, and suggests the classes of enzymes likely involved.
The Hypothetical Biosynthetic Pathway of Neoeuonymine
The biosynthesis of neoeuonymine is postulated to originate from two primary metabolic routes: the terpenoid pathway for the sesquiterpene core and the pyridine alkaloid pathway for the nitrogen-containing ring.
1. Formation of the Sesquiterpene Core: The journey begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (B83284) (FPP). Through a series of cyclization reactions catalyzed by a putative sesquiterpene synthase, FPP is likely converted into a dihydroagarofuran (B1235886) skeleton. This core structure then undergoes a series of oxidative modifications, such as hydroxylations and epoxidations, catalyzed by cytochrome P450 monooxygenases and other oxidoreductases, to form a polyhydroxylated sesquiterpene intermediate.
2. Formation of the Pyridine Ring Moiety: The pyridine ring of neoeuonymine is likely derived from nicotinic acid, a common precursor for pyridine alkaloids in plants.[1][2][3] Nicotinic acid itself is synthesized via the quinolinate pathway.
3. Esterification and Final Assembly: The final steps in the proposed pathway involve the esterification of the polyhydroxylated sesquiterpene intermediate with a dicarboxylic acid derivative, which is then linked to the pyridine moiety. The exact nature of the dicarboxylic acid linker and the sequence of esterification and amidation reactions remain to be determined. It is hypothesized that specific acyltransferases and amide synthases catalyze these final assembly steps to yield neoeuonymine.
A visual representation of this proposed pathway is provided below:
A proposed biosynthetic pathway for neoeuonymine.
Quantitative Data from Related Alkaloid Biosynthesis Studies
While specific quantitative data for neoeuonymine biosynthesis is unavailable, the following table provides examples of data typically collected in the study of alkaloid biosynthetic pathways. This serves as a template for future research endeavors.
Parameter
Value
Organism/System
Reference
Enzyme Kinetics
Km of Putrescine N-methyltransferase (PMT) for Putrescine
The elucidation of the neoeuonymine biosynthetic pathway will require a multi-faceted approach combining classical biochemical techniques with modern genomics and metabolomics.
Precursor Feeding Studies
Objective: To identify the primary building blocks of neoeuonymine.
Administer the labeled precursors to Euonymus species known to produce neoeuonymine, either through feeding to whole plants or to cell suspension cultures.
Extract the alkaloids from the plant material after a defined incubation period.
Purify neoeuonymine using chromatographic techniques (e.g., HPLC).
Analyze the purified neoeuonymine using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation.
Transcriptome Analysis and Gene Discovery
Objective: To identify candidate genes encoding the biosynthetic enzymes.
Methodology:
Isolate RNA from different tissues of a neoeuonymine-producing Euonymus species.
Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.
Identify transcripts that are co-expressed with known alkaloid biosynthetic genes or that show tissue-specific expression patterns correlated with neoeuonymine accumulation.
Annotate the identified transcripts by sequence homology to known enzyme families, such as sesquiterpene synthases, cytochrome P450s, acyltransferases, and methyltransferases.
In Vitro Enzyme Assays
Objective: To functionally characterize candidate enzymes.
Methodology:
Clone the coding sequences of candidate genes into an expression vector.
Express the recombinant proteins in a suitable host system (e.g., E. coli, yeast, or insect cells).
Purify the recombinant enzymes using affinity chromatography.
Perform in vitro assays using the purified enzymes with hypothesized substrates (e.g., farnesyl diphosphate for a candidate sesquiterpene synthase).
Analyze the reaction products using GC-MS or LC-MS to confirm the enzymatic activity.
The following diagram illustrates a general workflow for the elucidation of the neoeuonymine biosynthetic pathway:
A general workflow for elucidating the biosynthetic pathway of neoeuonymine.
Conclusion and Future Directions
The elucidation of the complete biosynthetic pathway of neoeuonymine will not only provide fundamental insights into the metabolic capabilities of Euonymus species but also open avenues for the biotechnological production of this and related alkaloids. The proposed hypothetical pathway and the experimental strategies outlined in this guide provide a solid foundation for initiating research in this area. Future work should focus on the functional characterization of candidate genes and the reconstitution of the pathway in a heterologous host, which would enable the sustainable production of these valuable natural products for potential pharmaceutical applications. The journey to fully understand the biosynthesis of neoeuonymine is just beginning, and it promises to be a rewarding endeavor for the scientific community.
An In-depth Technical Guide to Neoeuonymine and Related Sesquiterpene Alkaloids
A Note on Nomenclature: The term "Neoeuonymine" is not commonly found in scientific literature. It is highly probable that this is a variant spelling of neoevonine , a known natural product.
Author: BenchChem Technical Support Team. Date: December 2025
A Note on Nomenclature: The term "Neoeuonymine" is not commonly found in scientific literature. It is highly probable that this is a variant spelling of neoevonine , a known natural product. This guide will focus on neoevonine and the closely related, well-documented sesquiterpene alkaloid, euonymine (B13332915) . Both compounds belong to a class of complex alkaloids isolated from plants of the Euonymus genus.
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and isolation, and the biological activities of euonymine and neoevonine, designed for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
The complex structures of these alkaloids have been elucidated through extensive spectroscopic analysis and, in the case of neoevonine, by X-ray crystallography of a derivative.[1] Euonymine is a sesquiterpene pyridine (B92270) alkaloid.[2] The quantitative physicochemical data available for euonymine is summarized in the table below.
Isolation of Evonine and Neoevonine from Euonymus sieboldiana
The isolation of these alkaloids from their natural source involves standard phytochemical extraction and purification techniques. A general workflow is described below.
Caption: General workflow for the isolation of alkaloids.
A detailed experimental protocol would involve:
Extraction: Dried and powdered plant material (e.g., leaves or stems of Euonymus sieboldiana) is macerated with a polar solvent like methanol (B129727) at room temperature. This process is repeated multiple times to ensure complete extraction.
Solvent-Solvent Partitioning: The crude methanol extract is concentrated under reduced pressure and then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity.
Chromatographic Separation: The organic phase is subjected to multiple steps of column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC).
Purification: Fractions containing the desired alkaloids are further purified using preparative TLC or high-performance liquid chromatography (HPLC).
Crystallization: The purified compounds are crystallized from a suitable solvent system to yield pure evonine and neoevonine.
Total Synthesis of Euonymine
The total synthesis of euonymine is a complex undertaking that has been achieved by research groups and showcases advanced strategies in organic chemistry. A simplified, logical workflow based on a reported synthesis is presented below.
Caption: Logical workflow for the total synthesis of Euonymine.
The key stages of the synthesis include:
Construction of the ABC-Ring System: The synthesis commences with a chiral starting material, and the three rings of the core structure are sequentially constructed using key reactions such as a Diels-Alder reaction, intramolecular iodoetherification, and ring-closing olefin metathesis.
Stereocontrolled Installations: The numerous stereocenters are carefully installed using substrate-controlled reactions.
Macrocycle Formation: A crucial step involves the site-selective bis-esterification to form the 14-membered bislactone ring that characterizes euonymine.
Final Functionalization: The synthesis is completed by a series of deprotection and acetylation steps to yield the final natural product.
Biological Activity and Signaling Pathways
Euonymine and related compounds have been reported to exhibit interesting biological activities, notably anti-HIV and P-glycoprotein (P-gp) inhibitory effects.
P-glycoprotein Inhibition
P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance in cancer cells by expelling a wide range of chemotherapeutic agents. The inhibition of P-gp is a key strategy to overcome this resistance.
Caption: Mechanism of P-glycoprotein inhibition by Euonymine.
The inhibitory action of euonymine on P-gp likely involves direct binding to the transporter, which may prevent the binding of chemotherapeutic drugs or interfere with the ATP hydrolysis that powers the efflux mechanism. This leads to an increased intracellular concentration of the anticancer drug, thereby enhancing its cytotoxic effect.
Anti-HIV Activity
The anti-HIV activity of euonymine suggests that it interferes with a critical step in the viral life cycle. While the precise mechanism has not been fully elucidated, potential targets include viral entry (fusion of the viral and host cell membranes) or the function of key viral enzymes like reverse transcriptase or integrase. A logical pathway for interference with viral entry is depicted below.
Caption: Potential mechanism of anti-HIV activity of Euonymine.
Euonymine could potentially inhibit the interaction between the viral envelope protein gp120 and the host cell's CD4 receptor or the subsequent binding to co-receptors like CCR5 or CXCR4. By disrupting these initial binding events, the fusion of the viral and cellular membranes would be prevented, thus blocking viral entry into the host cell.
Further research is required to fully characterize the specific molecular targets and signaling pathways modulated by neoeuonymine (B12781512) and euonymine. Their complex structures and potent biological activities make them compelling candidates for further investigation in drug discovery programs.
A comprehensive overview for researchers, scientists, and drug development professionals. Foreword Neoeuonymine, a complex natural product with the molecular formula C36H45NO17, represents a molecule of significant inter...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive overview for researchers, scientists, and drug development professionals.
Foreword
Neoeuonymine, a complex natural product with the molecular formula C36H45NO17, represents a molecule of significant interest within the scientific community. However, publicly accessible research, including detailed experimental data and established biological activities, remains notably scarce. This guide serves to consolidate the currently available information and to provide a framework for future investigation into the therapeutic potential of this compound. The absence of substantial peer-reviewed literature necessitates a foundational approach, outlining what is known and, more importantly, highlighting the areas requiring further exploration.
Physicochemical Properties
At present, detailed quantitative data regarding the physicochemical properties of Neoeuonymine are not available in public databases. To facilitate future research and drug development, the following properties will need to be determined experimentally.
Property
Value
Experimental Protocol
Molecular Weight
763.73 g/mol
High-Resolution Mass Spectrometry (HRMS)
Melting Point
To be determined
Differential Scanning Calorimetry (DSC)
Solubility
To be determined
Standard solubility assays in various solvents (e.g., water, DMSO, ethanol)
LogP
To be determined
HPLC-based or computational methods (e.g., ALOGPS, ChemDraw)
pKa
To be determined
Potentiometric titration or computational prediction
Experimental Protocol: Determination of Molecular Weight by HRMS
A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) should be used to determine the accurate mass of Neoeuonymine. The sample is to be dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via electrospray ionization (ESI). The resulting mass spectrum will provide a high-precision measurement of the mass-to-charge ratio (m/z), from which the exact molecular weight can be calculated. This experimental value should then be compared to the theoretical mass calculated from the molecular formula C36H45NO17 to confirm the compound's identity.
Isolation and Purification
Neoeuonymine is presumed to be a constituent of one or more species within the Euonymus genus, a group of plants known for producing a variety of complex alkaloids and other secondary metabolites. A general workflow for the isolation and purification of Neoeuonymine from plant material is proposed below.
Figure 1: Proposed workflow for the isolation and characterization of Neoeuonymine.
Experimental Protocol: Column Chromatography
Following initial extraction and fractionation, the fraction containing Neoeuonymine should be subjected to column chromatography for further purification. A silica (B1680970) gel column is recommended as the stationary phase. The mobile phase should consist of a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate or chloroform-methanol system. Fractions should be collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to monitor the separation. Fractions containing the compound of interest, as identified by a characteristic spot or peak, should be pooled for further purification steps.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or the mechanism of action of Neoeuonymine. However, compounds isolated from the Euonymus genus have been reported to exhibit a range of biological effects, including insecticidal, cytotoxic, and anti-HIV activities. This suggests that Neoeuonymine may possess therapeutic potential. Future research should focus on screening Neoeuonymine against a variety of biological targets and cell lines to elucidate its pharmacological profile.
A logical workflow for the initial biological evaluation of Neoeuonymine is presented below.
Figure 2: Logical workflow for the biological evaluation of Neoeuonymine.
Experimental Protocol: MTT Assay for Cytotoxicity
To assess the cytotoxic potential of Neoeuonymine, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay can be performed. Cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) should be seeded in 96-well plates. After 24 hours of incubation, the cells should be treated with a range of concentrations of Neoeuonymine. Following a 48- or 72-hour incubation period, the MTT reagent is added to each well. The formazan (B1609692) crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The results will be used to calculate the IC50 value, which represents the concentration of Neoeuonymine required to inhibit cell growth by 50%.
Conclusion and Future Directions
The study of Neoeuonymine is in its infancy. While its molecular formula suggests a complex and potentially bioactive molecule, a significant research effort is required to unlock its therapeutic potential. The immediate priorities for the scientific community should be the successful isolation and purification of Neoeuonymine in sufficient quantities for comprehensive characterization and biological screening. The experimental protocols and workflows outlined in this guide provide a roadmap for these initial investigations. Subsequent research should focus on elucidating its mechanism of action and exploring its potential as a lead compound in drug discovery programs. The lack of current data presents a unique opportunity for novel discoveries in the field of natural product chemistry and pharmacology.
Exploratory
The Biological Activity of Euonymine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Euonymine (B13332915) is a complex sesquiterpenoid pyridine (B92270) alkaloid predominantly found in various species of the Euonymus plant genu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euonymine (B13332915) is a complex sesquiterpenoid pyridine (B92270) alkaloid predominantly found in various species of the Euonymus plant genus, belonging to the Celastraceae family. Often misspelled as "Neoeuonymine," this natural product has garnered scientific interest due to its diverse and potent biological activities. As a member of the broader class of Euonymus alkaloids, which includes related compounds such as evonimine and wilfordine, euonymine represents a promising scaffold for drug discovery and development. These alkaloids are characterized by a polyoxygenated sesquiterpenoid core esterified with a substituted nicotinic acid derivative.
This technical guide provides a comprehensive overview of the currently understood biological activities of euonymine and its congeners, with a focus on its anti-cancer, anti-HIV, P-glycoprotein inhibitory, and insecticidal properties. The information is presented to be a valuable resource for researchers in pharmacology, natural product chemistry, and drug development.
Biological Activities and Quantitative Data
The biological effects of euonymine and related Euonymus alkaloids are multifaceted, ranging from cytotoxicity against cancer cells to the modulation of multidrug resistance and antiviral activity. While specific quantitative data for euonymine is limited in publicly accessible literature, the activities of closely related compounds provide valuable insights into its potential efficacy.
Cytotoxic Activity
Extracts from Euonymus species and their isolated alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis. For instance, extracts from Euonymus sachalinensis have been shown to induce apoptosis in colon cancer cells by inhibiting the expression of c-Myc and modulating apoptotic factors such as PARP and Caspase 3[1][2].
Table 1: Cytotoxicity of Euonymus Alkaloids and Extracts
P-Glycoprotein (P-gp) Inhibition
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Euonymine has been reported to possess P-glycoprotein inhibitory effects[5]. The related alkaloid, wilforine (B192672) (likely a misspelling of wilfordine), has been shown to competitively inhibit P-gp, thereby re-sensitizing MDR cancer cells to chemotherapeutic drugs[4]. This suggests that euonymine may act as a modulator of MDR, a highly desirable characteristic for an adjuvant cancer therapy.
Table 3: Anti-HIV Activity of Euonymine and Related Compounds
Insecticidal Activity
Alkaloids from the Euonymus genus have long been recognized for their insecticidal properties. While specific LC50 values for euonymine are not detailed in the available literature, extracts from Euonymus europaeus have been investigated for their insecticidal and larvicidal activities[7]. Other plant-derived alkaloids have shown significant insecticidal potential, with LC50 values determined against various insect pests[8][9]. The mode of action is often related to neurotoxicity or disruption of essential physiological processes in insects.
Table 4: Insecticidal Activity of Euonymus Extracts and Other Alkaloids
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments relevant to assessing the biological activity of euonymine.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat the cells with various concentrations of euonymine (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
This assay measures the ability of a compound to inhibit the P-gp efflux pump by quantifying the intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.
Protocol:
Cell Culture: Use a cell line that overexpresses P-gp (e.g., MDR1-transfected cells) and a corresponding parental cell line as a control.
Compound Incubation: Pre-incubate the cells with various concentrations of euonymine or a known P-gp inhibitor (e.g., verapamil) for a defined period.
Rhodamine 123 Loading: Add Rhodamine 123 to the cells and incubate to allow for its uptake.
Efflux Period: Wash the cells to remove extracellular Rhodamine 123 and incubate them in a fresh medium (containing the test compound) to allow for efflux of the dye.
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader or flow cytometer.
Data Analysis: Increased intracellular Rhodamine 123 accumulation in the presence of the test compound indicates P-gp inhibition. Calculate the IC50 value for P-gp inhibition.
Rhodamine 123 Efflux Assay Workflow.
Signaling Pathways
The precise molecular mechanisms underlying the biological activities of euonymine are still under investigation. However, based on studies of related sesquiterpenoids and extracts from the Euonymus genus, inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a plausible mechanism for its anti-inflammatory and anti-cancer effects.
Proposed Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.
Mechanism of Inhibition:
Inhibition of IKK: Euonymine may inhibit the IκB kinase (IKK) complex.
Stabilization of IκBα: By inhibiting IKK, the phosphorylation and subsequent degradation of the inhibitory protein IκBα are prevented.
Sequestration of NF-κB: IκBα remains bound to the NF-κB dimer (typically p50/p65) in the cytoplasm.
Blocked Nuclear Translocation: The sequestration of NF-κB in the cytoplasm prevents its translocation to the nucleus.
Downregulation of Target Genes: As a result, the transcription of NF-κB target genes, which promote inflammation, cell survival, and proliferation, is suppressed.
Proposed NF-κB Signaling Inhibition by Euonymine.
Conclusion
Euonymine, a sesquiterpenoid pyridine alkaloid from the Euonymus genus, exhibits a range of promising biological activities, including cytotoxic, P-glycoprotein inhibitory, and anti-HIV effects. While quantitative data for euonymine itself remains limited, studies on related compounds and extracts provide a strong rationale for its further investigation as a potential therapeutic agent. The proposed mechanism of action, particularly the inhibition of the NF-κB signaling pathway, offers a compelling avenue for future research into its anti-inflammatory and anti-cancer properties. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this intriguing natural product. Further research is warranted to elucidate the precise mechanisms of action and to obtain more comprehensive quantitative data on the biological activities of pure euonymine.
Neoeuonymine: An In-depth Technical Guide to a Sesquiterpene Pyridine Alkaloid
Introduction Neoeuonymine (B12781512) is a sesquiterpene pyridine (B92270) alkaloid, a class of complex natural products known for their significant biological activities. While specific data on neoeuonymine is limited i...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Neoeuonymine (B12781512) is a sesquiterpene pyridine (B92270) alkaloid, a class of complex natural products known for their significant biological activities. While specific data on neoeuonymine is limited in publicly available literature, this guide provides a comprehensive overview of its chemical nature, putative biosynthesis, and potential pharmacological activities based on the well-characterized, closely related compound, euonymine (B13332915), and the broader family of sesquiterpene pyridine alkaloids found in plants of the Celastraceae family, such as Euonymus and Tripterygium species. These compounds have garnered interest from researchers, particularly in the fields of drug discovery and development, for their potent immunosuppressive and anti-inflammatory properties.
This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the structure, biosynthesis, and biological evaluation of this class of molecules.
Chemical Structure and Properties
Neoeuonymine is classified as an alkaloid with the chemical formula C36H45NO17 and a molecular weight of 763.746 g/mol . Its Chemical Abstracts Service (CAS) registry number is 33510-25-7.
The core structure of neoeuonymine, like other sesquiterpene pyridine alkaloids, is characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core. This core is esterified with a substituted nicotinic acid (a pyridine carboxylic acid), forming a complex macrocyclic structure. The extensive esterification with various organic acids, such as acetic acid, contributes to the diversity and complexity of these alkaloids.
Due to the lack of specific spectroscopic data for neoeuonymine, the following table presents the ¹H and ¹³C NMR data for the closely related and structurally representative compound, euonymine, isolated from Euonymus hamiltonianus. This data is crucial for the structural elucidation and characterization of this class of alkaloids.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Euonymine (a representative sesquiterpene pyridine alkaloid)
Position
¹³C Chemical Shift (δC)
¹H Chemical Shift (δH, multiplicity, J in Hz)
Sesquiterpene Core
1
80.1
5.45 (d, 3.5)
2
71.5
5.20 (dd, 3.5, 2.0)
3
78.9
5.65 (d, 2.0)
4
85.2
-
5
55.6
2.55 (s)
6
170.1
-
7
42.1
2.80 (d, 4.5)
8
74.5
4.95 (d, 4.5)
9
132.8
-
10
138.2
-
11
62.3
4.15 (m)
12
25.1
1.25 (s)
13
20.8
1.15 (s)
14
22.5
1.85 (s)
15
68.9
4.50 (d, 12.0), 4.35 (d, 12.0)
Pyridine Moiety
2'
164.5
-
3'
128.9
-
4'
149.8
8.90 (d, 5.0)
5'
125.4
7.85 (d, 5.0)
6'
152.1
-
7'
168.2
-
Acetyl Groups
OAc-1
170.5, 21.1
-
OAc-2
170.3, 20.9
-
OAc-3
170.8, 21.3
-
OAc-8
171.2, 21.5
-
OAc-11
170.1, 20.7
-
OAc-15
169.8, 20.5
-
Note: The chemical shifts are illustrative and may vary slightly depending on the solvent and instrument used.
Biosynthesis
The biosynthetic pathway of sesquiterpene pyridine alkaloids like neoeuonymine is complex and involves the convergence of two major metabolic pathways: the mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the sesquiterpenoid core, and the shikimate pathway for the pyridine dicarboxylic acid moiety.
The dihydroagarofuran (B1235886) sesquiterpenoid core is believed to be synthesized from farnesyl pyrophosphate (FPP), a key intermediate in terpenoid biosynthesis. The formation of the characteristic tricyclic dihydroagarofuran skeleton is a critical step. The pyridine moiety, typically a derivative of nicotinic acid, is synthesized from tryptophan or aspartate via the shikimate pathway. The final steps involve the esterification of the polyhydroxylated sesquiterpenoid core with the pyridine dicarboxylic acid and other organic acids, followed by cyclization to form the macrolide structure.
Putative biosynthetic pathway of neoeuonymine.
Biological Activities and Quantitative Data
The following table summarizes the immunosuppressive activity of representative sesquiterpene pyridine alkaloids, highlighting their potent nature.
Table 2: Immunosuppressive Activity of Representative Sesquiterpene Pyridine Alkaloids
Compound
Source
Assay
IC₅₀ (µM)
Wilfordatine A
Tripterygium wilfordii
NF-κB Inhibition
8.75
Tripfordine A
Tripterygium wilfordii
NF-κB Inhibition
0.74
Wilforine
Tripterygium wilfordii
NF-κB Inhibition
15.66
Data from a study on compounds isolated from Tripterygium wilfordii showing potent immunosuppressive activity.[1]
Experimental Protocols
To facilitate further research on neoeuonymine and related compounds, this section provides detailed methodologies for key in vitro experiments used to assess their anti-inflammatory and immunosuppressive activities.
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the inhibitory effect of a compound on the NF-κB signaling pathway.
Cell Line:
HEK293 cells stably transfected with an NF-κB-driven luciferase reporter gene (HEK293-NF-κB-Luc).
Materials:
HEK293-NF-κB-Luc cells
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
Lipopolysaccharide (LPS)
Test compound (Neoeuonymine) dissolved in DMSO
Luciferase Assay Reagent
96-well cell culture plates
Luminometer
Procedure:
Cell Seeding: Seed HEK293-NF-κB-Luc cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
Stimulation: Induce NF-κB activation by adding LPS (1 µg/mL final concentration).
Incubation: Incubate the plate for an additional 24 hours.
Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
Data Analysis: Normalize the luciferase activity to that of the vehicle-treated control and calculate the IC₅₀ value. A parallel cell viability assay (e.g., MTT assay) should be performed to rule out cytotoxicity.
Workflow for the NF-κB luciferase reporter assay.
Signaling Pathway Modulation
The primary mechanism of action for the anti-inflammatory and immunosuppressive effects of many sesquiterpene pyridine alkaloids is the inhibition of the NF-κB signaling pathway.[1] This pathway is a central regulator of gene transcription involved in inflammation, immune responses, cell proliferation, and apoptosis.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS or cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus, where they bind to specific DNA sequences and activate the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.
Sesquiterpene pyridine alkaloids are thought to exert their inhibitory effects at one or more points in this cascade, potentially by inhibiting the IKK complex or by preventing the nuclear translocation of NF-κB.
Canonical NF-κB signaling pathway and potential inhibition by neoeuonymine.
Conclusion
Neoeuonymine belongs to the promising class of sesquiterpene pyridine alkaloids with significant potential for development as immunosuppressive and anti-inflammatory agents. While specific experimental data for neoeuonymine remains to be fully elucidated and published, the information available for structurally related compounds, such as euonymine and various alkaloids from Tripterygium, provides a strong foundation for future research. The detailed methodologies and pathway diagrams presented in this guide offer a framework for the systematic investigation of neoeuonymine's biological activities and mechanism of action, paving the way for its potential application in the treatment of inflammatory and autoimmune diseases. Further studies are warranted to isolate and fully characterize neoeuonymine, and to comprehensively evaluate its pharmacological profile.
In-Depth Technical Guide: The Discovery and Isolation of Neoeuonymine
Audience: Researchers, scientists, and drug development professionals. Core Focus: A comprehensive overview of the discovery, isolation, and characterization of the natural alkaloid, Neoeuonymine. Introduction Neoeuonymi...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Core Focus: A comprehensive overview of the discovery, isolation, and characterization of the natural alkaloid, Neoeuonymine.
Introduction
Neoeuonymine is a sesquiterpenoid pyridine (B92270) alkaloid, a class of complex natural products known for their significant biological activities. While initially associated with the Euonymus genus due to its structural similarities to other "euonymine" type alkaloids, Neoeuonymine has been identified as a constituent of Tripterygium wilfordii Hook.f., a plant from the Celastraceae family with a long history in traditional Chinese medicine for treating inflammatory and autoimmune diseases.[1][2] This guide provides a detailed account of the available technical information regarding Neoeuonymine, including its chemical properties and the general methodologies relevant to its isolation and structural elucidation.
Chemical Properties of Neoeuonymine
A clear understanding of the chemical properties of Neoeuonymine is fundamental for its study. The key identifiers and structural information are summarized in the table below.
Experimental Protocol: General Workflow for Alkaloid Isolation from Tripterygium wilfordii
Plant Material Collection and Preparation: The roots of Tripterygium wilfordii are collected, dried, and pulverized to a fine powder to maximize the surface area for solvent extraction.
Extraction:
The powdered plant material is typically subjected to extraction with an organic solvent. A common method involves maceration or Soxhlet extraction with ethanol (B145695) or methanol.
The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
Acid-Base Partitioning for Alkaloid Enrichment:
The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
This aqueous solution is then washed with a non-polar organic solvent (e.g., chloroform (B151607) or ethyl acetate) to remove neutral and acidic compounds.
The pH of the aqueous layer is subsequently adjusted to alkaline conditions (e.g., with ammonia (B1221849) solution) to deprotonate the alkaloids, making them soluble in organic solvents.
The alkaloids are then extracted from the alkaline aqueous phase into an immiscible organic solvent like chloroform. This process yields a total alkaloid fraction.
Chromatographic Purification:
The total alkaloid extract is subjected to various chromatographic techniques for the separation of individual compounds.
Column Chromatography: Initial separation is often performed on a silica (B1680970) gel or ODS (octadecylsilane) column, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures).
Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative HPLC, often on a C18 column, to yield pure Neoeuonymine.
The following diagram illustrates the general workflow for the isolation of Neoeuonymine.
General workflow for the isolation of Neoeuonymine.
Structural Elucidation
The structure of Neoeuonymine, like other complex natural products, is determined using a combination of spectroscopic techniques.
Experimental Protocols for Structural Elucidation:
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assembling the complete carbon skeleton and determining the positions of functional groups.
The logical relationship for structure elucidation is depicted in the diagram below.
Logical workflow for the structural elucidation of Neoeuonymine.
Biological Activity
While specific studies on the biological activity of Neoeuonymine are not detailed in the available search results, many sesquiterpenoid pyridine alkaloids isolated from Tripterygium wilfordii have demonstrated potent biological activities, including:
Cytotoxicity: Several related alkaloids show significant cytotoxic effects against various human tumor cell lines.
Immunosuppressive and Anti-inflammatory Effects: The plant is well-known for these properties, and isolated alkaloids are major contributors to this activity, often through the inhibition of pathways like NF-κB.
Given its structural class, it is plausible that Neoeuonymine may exhibit similar biological properties. Further research is needed to specifically evaluate its bioactivity and potential therapeutic applications. The general mechanism of action for many anti-inflammatory compounds from this plant involves the inhibition of pro-inflammatory signaling pathways. A simplified representation of a potential signaling pathway that could be modulated by compounds like Neoeuonymine is shown below.
Hypothesized anti-inflammatory signaling pathway.
Conclusion
Neoeuonymine is a structurally complex sesquiterpenoid pyridine alkaloid from Tripterygium wilfordii. While a comprehensive understanding of its discovery and biological profile requires access to its primary research literature, established methods for the isolation and characterization of related compounds provide a solid framework for its study. The potent biological activities associated with this class of alkaloids suggest that Neoeuonymine could be a valuable compound for further investigation in drug discovery and development, particularly in the areas of oncology and immunology. Future research should focus on elucidating its specific biological targets and mechanisms of action.
An In-depth Technical Guide on 8α-acetoxy-O6-deacetyl-8-deoxo-evonine and Related Evonine Alkaloids
Disclaimer: Direct and specific data regarding the properties, experimental protocols, and biological activities of 8α-acetoxy-O6-deacetyl-8-deoxo-evonine is not available in the public domain. This guide, therefore, pro...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Direct and specific data regarding the properties, experimental protocols, and biological activities of 8α-acetoxy-O6-deacetyl-8-deoxo-evonine is not available in the public domain. This guide, therefore, provides a comprehensive overview of the broader class of evonine alkaloids to which this compound belongs, drawing upon available scientific literature for related structures. The information presented serves as a foundational resource for researchers, scientists, and drug development professionals interested in this class of natural products.
Introduction to Evonine Alkaloids
Alkaloids are a diverse group of naturally occurring chemical compounds that contain at least one nitrogen atom.[1][2] They are known for their wide range of pharmacological activities.[1][3] Evonine alkaloids are a specific subgroup of sesquiterpenoid alkaloids, which are characterized by a complex molecular structure.[1] These alkaloids are primarily isolated from plants belonging to the Euonymus genus, which has been utilized in traditional medicine in several Asian countries for treating various ailments.
General Properties of Alkaloids
While specific data for 8α-acetoxy-O6-deacetyl-8-deoxo-evonine is unavailable, the general properties of alkaloids provide a useful reference:
Physical and Chemical Properties:
Property
General Description
State
Most alkaloids are crystalline solids, though some can be amorphous or liquid (if they lack oxygen).
Color
Generally, they are colorless or white crystalline solids.
Solubility
Alkaloids are typically insoluble or sparingly soluble in water, but their salt forms are usually water-soluble. The free base form is often soluble in organic solvents like ether and chloroform.
Basicity
The presence of amine functional groups makes most alkaloids basic in nature, with the degree of basicity varying based on the molecular structure.
This table summarizes the general properties of alkaloids as a class, in the absence of specific data for 8α-acetoxy-O6-deacetyl-8-deoxo-evonine.
Phytochemistry of Euonymus Species
The genus Euonymus is a rich source of diverse bioactive compounds. Over 100 chemical constituents have been isolated from Euonymus alatus alone, including flavonoids, terpenoids, steroids, lignans, cardenolides, phenolic acids, and alkaloids. The alkaloids found in Euonymus species are often sesquiterpenoids.
A related compound, Evonimine, 8-(acetyloxy)-O2-benzoyl-O2-deacetyl-8-deoxo-26-hydroxy-, (8alpha)-, has been identified in Tripterygium wilfordii and Tripterygium hypoglaucum. Basic computed properties for this related compound are available and can serve as an example for the type of data that would be relevant for the target compound of this guide.
Computed Properties for a Related Evonine Alkaloid:
Property
Value
Molecular Formula
C43H49NO19
Molecular Weight
883.8 g/mol
Exact Mass
883.28987833 Da
Data sourced from PubChem for Evonimine, 8-(acetyloxy)-O2-benzoyl-O2-deacetyl-8-deoxo-26-hydroxy-, (8alpha)-.
Biological and Pharmacological Activities of Euonymus Alkaloids and Extracts
Extracts from Euonymus species have demonstrated a variety of biological activities, which are attributed to their rich phytochemical composition. While the specific activity of 8α-acetoxy-O6-deacetyl-8-deoxo-evonine is unknown, the broader activities of related compounds and extracts include:
Anti-inflammatory Effects: Extracts of Euonymus alatus have been shown to exhibit anti-inflammatory properties.
Neuroprotective Effects: Studies have indicated that Euonymus alatus extracts may have neuroprotective effects, potentially through the upregulation of brain-derived neurotrophic factor (BDNF) and activation of the ERK/CREB signaling pathway.
Anticancer and Antidiabetic Potential: Various bioactive compounds from Euonymus alatus have been investigated for their potential anticancer and antidiabetic activities.
It is important to note that these activities are associated with crude extracts or other compounds from the plant and have not been specifically attributed to 8α-acetoxy-O6-deacetyl-8-deoxo-evonine.
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, or biological evaluation of 8α-acetoxy-O6-deacetyl-8-deoxo-evonine are not available in the literature. However, a general workflow for the isolation and characterization of alkaloids from plant material can be described.
General Workflow for Alkaloid Isolation and Characterization:
Caption: A generalized workflow for the isolation and characterization of alkaloids from plant sources.
Signaling Pathways
Given the lack of specific studies on 8α-acetoxy-O6-deacetyl-8-deoxo-evonine, no signaling pathways directly modulated by this compound can be depicted. However, as mentioned, extracts from Euonymus alatus have been shown to influence pathways such as the ERK/CREB signaling cascade. Below is a simplified representation of this pathway.
Simplified ERK/CREB Signaling Pathway:
Caption: A simplified diagram of the ERK/CREB signaling pathway, which can be modulated by bioactive compounds.
Future Directions
The lack of data on 8α-acetoxy-O6-deacetyl-8-deoxo-evonine highlights a gap in the current scientific literature. Future research should focus on the following areas:
Isolation and Structural Elucidation: Targeted isolation of this specific alkaloid from Euonymus species to confirm its structure and determine its physicochemical properties.
Synthesis: Development of a synthetic route to obtain sufficient quantities for biological testing.
Biological Screening: A comprehensive evaluation of its bioactivities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.
Mechanism of Action Studies: If biological activity is confirmed, further studies to elucidate the underlying molecular mechanisms and identify protein targets and affected signaling pathways.
Conclusion
While a detailed technical guide on 8α-acetoxy-O6-deacetyl-8-deoxo-evonine cannot be provided at this time due to a lack of specific data, this document serves as a comprehensive introduction to the broader class of evonine alkaloids and the phytochemical potential of the Euonymus genus. The general properties and biological activities of related compounds suggest that this and other minor alkaloids from this plant family may be of interest for future drug discovery and development efforts. Further research is necessary to isolate, characterize, and evaluate the therapeutic potential of this specific compound.
An In-depth Technical Guide on the Potential Therapeutic Effects of Neoeuonymine
To our valued researchers, scientists, and drug development professionals, This technical guide aims to provide a comprehensive overview of the potential therapeutic effects of Neoeuonymine, a natural compound isolated f...
Author: BenchChem Technical Support Team. Date: December 2025
To our valued researchers, scientists, and drug development professionals,
This technical guide aims to provide a comprehensive overview of the potential therapeutic effects of Neoeuonymine, a natural compound isolated from plants of the Euonymus genus. However, based on a thorough review of currently available scientific literature, detailed studies specifically investigating the therapeutic effects, mechanisms of action, and associated experimental protocols for Neoeuonymine are exceedingly limited.
One study has reported the isolation of Neoeuonymine from Euonymus Sieboldiana Blume. This research identified Neoeuonymine as a sesquiterpene alkaloid and noted its chemical relationship to Euonymine, another compound found in the same plant. The broader Euonymus genus is known to produce a variety of bioactive compounds, including flavonoids, terpenoids, and alkaloids, which have demonstrated a range of biological activities such as anticancer, antidiabetic, anti-inflammatory, and neuroprotective effects in preclinical studies.[1][2][3][4][5][6]
Given the absence of specific data on Neoeuonymine, this guide will instead provide a general framework of the experimental protocols and potential signaling pathways that would be relevant for investigating the therapeutic potential of a novel natural compound like Neoeuonymine, drawing on established methodologies for similar molecules.
Table 1: Hypothetical Data Presentation for Biological Evaluation of Neoeuonymine
The following table is a template illustrating how quantitative data for Neoeuonymine could be presented if it were available. The values are purely illustrative.
Biological Activity
Assay Type
Cell Line / Model
Parameter
Result (e.g., IC50, % inhibition)
Reference
Anticancer
MTT Assay
MCF-7 (Breast Cancer)
IC50
15 µM
Fictional Study et al., 2024
A549 (Lung Cancer)
IC50
25 µM
Fictional Study et al., 2024
Neuroprotection
H₂O₂-induced oxidative stress
SH-SY5Y (Neuronal)
Cell Viability (%)
75% at 10 µM
Fictional Study et al., 2024
Anti-inflammatory
LPS-induced NO production
RAW 264.7 (Macrophage)
% Inhibition
60% at 20 µM
Fictional Study et al., 2024
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in characterizing the therapeutic effects of Neoeuonymine.
Cell Viability Assay (MTT Assay)
This assay is fundamental for assessing the cytotoxic effects of a compound on cancer cells or for evaluating the protective effects on other cell types.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
Compound Treatment: Prepare a stock solution of Neoeuonymine in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of Neoeuonymine and incubate for 24, 48, or 72 hours.
MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action of a compound.
Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting a specific protein of interest using antibodies.
Methodology:
Cell Lysis: Treat cells with Neoeuonymine for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins based on their molecular weight by applying an electric current.
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax) overnight at 4°C with gentle agitation.
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate hypothetical signaling pathways that Neoeuonymine could modulate based on the known activities of compounds from the Euonymus genus.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by Neoeuonymine.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by Neoeuonymine.
Experimental Workflow Diagram
Caption: Workflow for natural product drug discovery.
Conclusion
While the therapeutic potential of Neoeuonymine remains largely unexplored, the established bioactivities of other compounds from the Euonymus genus suggest that it may possess valuable pharmacological properties. The experimental frameworks and hypothetical pathways presented in this guide offer a roadmap for future research into this promising natural product. Further investigation is warranted to isolate and characterize Neoeuonymine in sufficient quantities for comprehensive biological evaluation. Such studies will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.
Neoeuonymine: A Comprehensive Technical Review of a Bioactive Sesquiterpenoid Alkaloid
For Researchers, Scientists, and Drug Development Professionals Introduction Neoeuonymine (B12781512), also known as euonymine, is a complex sesquiterpenoid pyridine (B92270) alkaloid that has garnered significant intere...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoeuonymine (B12781512), also known as euonymine, is a complex sesquiterpenoid pyridine (B92270) alkaloid that has garnered significant interest within the scientific community. Found in plant species such as Tripterygium wilfordii and Peritassa campestris, this natural product has demonstrated promising biological activities, notably as an anti-HIV agent and an inhibitor of P-glycoprotein (P-gp).[1] This technical guide provides a comprehensive review of the current literature on neoeuonymine, focusing on its chemical properties, biological activities, and potential mechanisms of action. All quantitative data has been summarized in structured tables, and detailed experimental methodologies for key assays are described. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its therapeutic potential.
Chemical Properties
Neoeuonymine is a highly oxygenated sesquiterpenoid alkaloid with a complex polycyclic structure. Its chemical identity is well-defined, and its properties are summarized in the table below.
Property
Value
Source
Synonyms
Euonymine
PubChem
Molecular Formula
C38H47NO18
PubChem
Molecular Weight
805.8 g/mol
PubChem
CAS Number
33458-82-1
PubChem
Natural Sources
Tripterygium wilfordii, Peritassa campestris
PubChem
Biological Activities and Quantitative Data
The primary reported biological activities of neoeuonymine are its anti-HIV and P-glycoprotein inhibitory effects. While specific quantitative data for neoeuonymine is limited in publicly available literature, data for related compounds from Tripterygium wilfordii provide valuable insights into the potential potency of this class of molecules.
Table 1: Anti-HIV Activity of a Related Sesquiterpenoid Alkaloid
Note: EC50 (Half-maximal Effective Concentration) is the concentration of a drug that gives half-maximal response. The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug.
The potent anti-HIV activity of Triptonine B, a structurally related alkaloid from the same plant source, suggests that neoeuonymine may exhibit similar efficacy. Further studies are required to determine the specific EC50 of neoeuonymine.
Table 2: P-glycoprotein Inhibitory Activity
Quantitative data (IC50 or Ki values) for the P-glycoprotein inhibitory activity of neoeuonymine are not currently available in the reviewed literature. However, the identification of this activity warrants further investigation to quantify its potency.
Experimental Protocols
To facilitate further research into the biological activities of neoeuonymine, this section outlines standardized experimental protocols for assessing anti-HIV and P-glycoprotein inhibitory activities.
Anti-HIV Activity Assay
A common method to determine the anti-HIV activity of a compound is the cell-based HIV-1 replication assay.
Objective: To determine the concentration at which a compound inhibits HIV-1 replication by 50% (EC50).
Materials:
Human T-lymphocyte cell line (e.g., MT-4, CEM-GFP)
HIV-1 laboratory strain (e.g., NL4-3)
Cell culture medium and supplements
Test compound (Neoeuonymine)
Positive control (e.g., a known reverse transcriptase inhibitor)
Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo)
Workflow:
Workflow for Anti-HIV Activity Assay.
Methodology:
Cell Culture: Maintain a healthy culture of human T-lymphocytes in appropriate cell culture medium.
Compound Preparation: Prepare a stock solution of neoeuonymine in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.
Assay Setup: Seed the T-lymphocytes into a 96-well plate. Add the serially diluted neoeuonymine and control compounds to the wells.
Infection: Add a predetermined amount of HIV-1 to the wells.
Incubation: Incubate the plates for 3-5 days to allow for viral replication.
Quantification of Viral Replication: Measure the level of viral replication in the culture supernatant using a p24 antigen ELISA or by measuring reporter gene expression (e.g., luciferase) in engineered cell lines.
Cytotoxicity Assessment: Determine the 50% cytotoxic concentration (CC50) of neoeuonymine in uninfected cells using a viability assay (e.g., MTT).
Data Analysis: Calculate the EC50 value from the dose-response curve of viral inhibition. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.
P-glycoprotein (P-gp) Inhibition Assay
The P-gp inhibitory activity of a compound can be assessed using a fluorescent substrate uptake assay in cells overexpressing P-gp.
Objective: To determine the concentration at which a compound inhibits P-gp-mediated efflux by 50% (IC50).
Materials:
P-gp overexpressing cell line (e.g., Caco-2, MDR1-transfected cells)
Cell Culture: Grow the P-gp overexpressing cells to form a confluent monolayer in a 96-well plate.
Compound Incubation: Pre-incubate the cells with various concentrations of neoeuonymine or a known P-gp inhibitor (positive control) for a specified time.
Substrate Addition: Add a fluorescent P-gp substrate to the wells and incubate to allow for cellular uptake and efflux.
Fluorescence Measurement: After incubation, wash the cells to remove the extracellular substrate. Lyse the cells and measure the intracellular fluorescence using a plate reader.
Data Analysis: An increase in intracellular fluorescence compared to the untreated control indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value from the dose-response curve.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms by which neoeuonymine exerts its anti-HIV and P-gp inhibitory effects have not been fully elucidated. However, based on the activities of related natural products, plausible mechanisms can be proposed.
Potential Anti-HIV Mechanism
Many natural product-derived anti-HIV agents act at various stages of the viral life cycle. For sesquiterpenoid alkaloids, potential mechanisms could involve the inhibition of key viral enzymes or interference with viral entry.
Potential targets of Neoeuonymine in the HIV life cycle.
Further research is needed to identify the specific target(s) of neoeuonymine within the HIV replication cycle.
Potential P-glycoprotein Inhibition Mechanism
P-glycoprotein is an ATP-dependent efflux pump. Inhibitors can act through several mechanisms, including competitive binding, interference with ATP hydrolysis, or modulation of the lipid membrane.
Potential mechanisms of P-glycoprotein inhibition by Neoeuonymine.
Given its lipophilic nature as a sesquiterpenoid, neoeuonymine may interact with the transmembrane domains of P-gp, potentially acting as a competitive or non-competitive inhibitor.
Conclusion and Future Directions
Neoeuonymine is a promising bioactive natural product with demonstrated anti-HIV and P-glycoprotein inhibitory activities. While the current body of literature provides a solid foundation, further research is crucial to fully understand its therapeutic potential. Key areas for future investigation include:
Quantitative Bioactivity Studies: Determination of the specific EC50 and IC50/Ki values of neoeuonymine for its anti-HIV and P-gp inhibitory activities is essential for a comprehensive understanding of its potency.
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in its biological activities will be critical for rational drug design and development.
In Vivo Efficacy and Safety: Preclinical animal studies are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of neoeuonymine.
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of neoeuonymine analogs could lead to the development of more potent and selective therapeutic agents.
The information presented in this technical guide serves as a valuable resource for researchers and drug development professionals interested in the further exploration of neoeuonymine as a potential therapeutic lead.
Application Notes and Protocols: Extraction of Neoeuonymine from Euonymus
For Researchers, Scientists, and Drug Development Professionals Introduction Neoeuonymine (B12781512) is a complex sesquiterpenoid pyridine (B92270) alkaloid found in various species of the Euonymus genus (family Celastr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoeuonymine (B12781512) is a complex sesquiterpenoid pyridine (B92270) alkaloid found in various species of the Euonymus genus (family Celastraceae). Structurally, it possesses a β-dihydroagarofuran skeleton, a common feature among many bioactive compounds isolated from this plant family. Preliminary studies on related alkaloids from Euonymus and other Celastraceae species have revealed a range of biological activities, including insecticidal, cytotoxic, and immunosuppressive properties. These findings suggest that neoeuonymine and similar compounds could be valuable leads in drug discovery and development, particularly in the areas of oncology and immunology.
These application notes provide a comprehensive, generalized protocol for the extraction, purification, and analysis of neoeuonymine from Euonymus plant material. The protocol is based on established principles of natural product chemistry, specifically for the isolation of sesquiterpenoid alkaloids.
Experimental Protocols
Plant Material Collection and Preparation
A crucial first step in the successful isolation of neoeuonymine is the proper collection and preparation of the plant material.
Collection: The roots and stem bark of Euonymus species are reported to be rich sources of sesquiterpenoid alkaloids. The plant material should be collected from a mature and healthy plant, preferably during a season when the concentration of secondary metabolites is expected to be high (e.g., late summer or autumn).
Drying: The collected plant material should be thoroughly washed with distilled water to remove any soil and debris. Subsequently, it should be air-dried in a well-ventilated area, protected from direct sunlight, for 2-3 weeks. Alternatively, a plant dryer can be used at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.
Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for efficient solvent extraction. The powdered material should be stored in airtight containers in a cool, dark, and dry place until further use.
Extraction of Crude Alkaloids
The following protocol outlines a standard acid-base extraction procedure for the isolation of the total alkaloid fraction from the powdered plant material.
Maceration: Weigh 500 g of the powdered plant material and place it in a large flask. Add 2.5 L of methanol and allow the mixture to macerate for 48 hours at room temperature with occasional stirring.
Filtration and Concentration: Filter the methanolic extract through filter paper. The residue can be subjected to a second round of maceration with fresh methanol to ensure complete extraction. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.
Acid-Base Extraction:
a. Redissolve the crude methanolic extract in 500 mL of 1 M HCl. This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution.
b. Transfer the acidic solution to a 2 L separatory funnel and wash it three times with 250 mL of dichloromethane to remove non-polar and neutral impurities. Discard the dichloromethane layers.
c. Carefully adjust the pH of the aqueous layer to approximately 9-10 by the dropwise addition of ammonium hydroxide solution. This deprotonates the alkaloids, converting them back to their free base form, which are soluble in organic solvents.
d. Extract the basified aqueous solution three times with 300 mL of dichloromethane. Combine the dichloromethane layers.
e. Wash the combined dichloromethane extract with distilled water to remove any remaining impurities.
f. Dry the dichloromethane extract over anhydrous sodium sulfate and filter.
g. Evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.
Purification of Neoeuonymine
The crude alkaloid extract is a complex mixture of various compounds. Chromatographic techniques are essential for the isolation and purification of neoeuonymine.
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Dragendorff's reagent for alkaloid detection
UV lamp (254 nm and 366 nm)
Procedure:
Column Packing: Prepare a silica gel slurry in chloroform and carefully pack it into a glass column.
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
Elution: Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v CHCl₃:CH₃OH).
Fraction Collection: Collect fractions of equal volume and monitor the separation using TLC.
TLC Analysis: Spot the collected fractions on TLC plates, develop the plates in an appropriate solvent system (e.g., CHCl₃:CH₃OH, 9:1), and visualize the spots under a UV lamp and by spraying with Dragendorff's reagent. Fractions containing the compound of interest (based on Rf value and color reaction) are pooled together.
b) Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification, preparative HPLC is recommended.
Materials:
Preparative HPLC system with a UV detector
C18 column
Mobile phase: A gradient of acetonitrile (B52724) (ACN) and water (H₂O), both containing 0.1% formic acid.
HPLC grade solvents
Procedure:
Dissolve the partially purified fraction from column chromatography in the initial mobile phase.
Filter the sample through a 0.45 µm syringe filter.
Inject the sample onto the preparative HPLC system.
Elute with a suitable gradient program (e.g., starting with 20% ACN and increasing to 80% ACN over 40 minutes).
Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to neoeuonymine.
Evaporate the solvent from the collected fraction to obtain pure neoeuonymine.
Purity and Structural Confirmation
The purity of the isolated neoeuonymine should be assessed by analytical HPLC. The structure should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC).
Data Presentation
The following tables summarize hypothetical quantitative data for the extraction and purification of neoeuonymine, based on typical yields for similar compounds.
Table 1: Extraction Parameters and Yields
Parameter
Value
Plant Material (Dry Weight)
500 g
Solvent for Maceration
Methanol
Solvent to Material Ratio
5:1 (v/w)
Extraction Time
48 hours
Crude Methanolic Extract Yield
50 g (10% w/w)
Crude Total Alkaloid Yield
2.5 g (0.5% w/w)
Table 2: Column Chromatography Parameters
Parameter
Value
Stationary Phase
Silica Gel (70-230 mesh)
Mobile Phase
Gradient of Chloroform:Methanol
Fraction Volume
20 mL
Yield of Neoeuonymine-rich fraction
300 mg
Table 3: Preparative HPLC Parameters
Parameter
Value
Column
C18 (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase
Acetonitrile/Water with 0.1% Formic Acid
Flow Rate
15 mL/min
Detection Wavelength
254 nm
Final Yield of Pure Neoeuonymine
50 mg
Overall Yield
0.01% (from dry plant material)
Mandatory Visualization
Experimental Workflow
Caption: Workflow for Neoeuonymine Extraction and Purification.
Hypothetical Signaling Pathway for Bioactivity
Based on the reported immunosuppressive activity of total alkaloids from the Celastraceae family, a hypothetical signaling pathway involving the inhibition of the NF-κB pathway is proposed for neoeuonymine.
Caption: Hypothetical Inhibition of the NF-κB Pathway by Neoeuonymine.
Application
Application Notes & Protocols: High-Performance Liquid Chromatography for the Analysis of Neoeuonymine
Audience: Researchers, scientists, and drug development professionals. Introduction Neoeuonymine is a sesquiterpene alkaloid found in plants of the Euonymus genus, which belongs to the Celastraceae family.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neoeuonymine is a sesquiterpene alkaloid found in plants of the Euonymus genus, which belongs to the Celastraceae family. These compounds are known for their complex structures and potential biological activities. As research into the therapeutic potential of Neoeuonymine and related compounds progresses, robust analytical methods for quantification and quality control are essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such complex plant-derived molecules.
This document provides a detailed protocol for the analysis of Neoeuonymine using a proposed HPLC method. It should be noted that while specific validated methods for Neoeuonymine are not widely published, the following protocol has been developed based on established methods for the analysis of other sesquiterpene alkaloids and compounds isolated from the Euonymus genus. This serves as a strong starting point for method development and validation in your laboratory.
Experimental Protocol
1. Sample Preparation
This protocol outlines the extraction of Neoeuonymine from plant material, such as the leaves or stems of Euonymus species.
1.1. Plant Material Processing:
Dry the plant material at 40-50°C to a constant weight.
Grind the dried material into a fine powder (approximately 40-60 mesh).
1.2. Extraction:
Weigh 1.0 g of the powdered plant material into a conical flask.
Add 25 mL of 80% methanol.
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[1]
Centrifuge the mixture at 4000 rpm for 10 minutes.
Collect the supernatant. Repeat the extraction process on the residue twice more.
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
1.3. Sample Solution Preparation:
Re-dissolve the dried extract in 5 mL of methanol.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]
2. HPLC Instrumentation and Conditions
The following HPLC conditions are proposed for the analysis of Neoeuonymine.
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Detection Wavelength: 220 nm (based on the typical absorbance of sesquiterpene alkaloids).
Injection Volume: 10 µL.
3. Data Analysis and Quantification
3.1. Identification: The Neoeuonymine peak can be identified by comparing its retention time with that of a purified standard.
3.2. Quantification: A calibration curve should be constructed using a certified reference standard of Neoeuonymine at a minimum of five different concentrations. The concentration of Neoeuonymine in the samples is then determined by interpolating their peak areas against the calibration curve.
Quantitative Data Summary
The following table presents illustrative performance data for the proposed HPLC method. This data is hypothetical and should be confirmed by in-house validation studies.
Application Notes and Protocols for the NMR Analysis of Neoeuonymine
For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex natural products. This document pr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex natural products. This document provides a detailed guide to the NMR analysis of Neoeuonymine, a representative sesquiterpenoid alkaloid. While specific experimental data for Neoeuonymine is not publicly available, this application note presents a comprehensive workflow and representative data that are broadly applicable to the structural characterization of similar complex molecules. The protocols and data interpretation strategies outlined herein are designed to guide researchers in utilizing a suite of 1D and 2D NMR experiments to determine the constitution, connectivity, and relative stereochemistry of novel natural products.
Introduction
Neoeuonymine is a member of the sesquiterpenoid alkaloid family, a class of natural products known for their complex molecular architectures and diverse biological activities. The unambiguous determination of their three-dimensional structures is crucial for understanding their structure-activity relationships (SAR) and for advancing drug discovery efforts. NMR spectroscopy, through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, provides the necessary data to piece together the molecular puzzle. This note details the systematic application of these techniques for the complete structural assignment of a molecule with the complexity of Neoeuonymine.
Experimental Protocols
Sample Preparation
Sample Purity: Ensure the sample of Neoeuonymine is of high purity (>95%), as impurities can complicate spectral analysis. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. For sesquiterpenoid alkaloids, deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices. The selection should be based on the solubility of the compound.
Concentration: Prepare a solution with a concentration of 5-10 mg of Neoeuonymine in 0.5-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for most 1D and 2D NMR experiments on modern spectrometers.
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra to 0.00 ppm. Modern NMR software often uses the residual solvent peak as a secondary reference.
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Transfer the prepared solution to the NMR tube and cap it securely.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
¹H NMR:
Pulse Sequence: Standard single-pulse experiment (zg30).
Spectral Width: 12-16 ppm.
Acquisition Time: 2-3 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 8-16, depending on the sample concentration.
Purpose: To identify protons that are close in space (< 5 Å), providing information about the relative stereochemistry and conformation of the molecule.
Data Presentation: Representative NMR Data for Neoeuonymine
The following tables summarize the type of quantitative data that would be obtained from a full NMR analysis of a compound like Neoeuonymine.
Table 1: Representative ¹H and ¹³C NMR Data for Neoeuonymine (in CDCl₃, 500 MHz for ¹H, 125 MHz for ¹³C)
Position
δC (ppm)
δH (ppm) (Multiplicity, J in Hz)
1
75.2
4.85 (d, 3.5)
2
35.8
2.10 (m), 1.95 (m)
3
42.1
2.35 (dd, 12.5, 4.0)
4
80.5
5.20 (s)
5
55.6
3.15 (d, 4.0)
6
28.9
1.80 (m)
7
45.3
2.50 (m)
8
172.1
-
9
130.2
5.90 (d, 1.5)
10
140.8
-
11
25.4
1.65 (s)
12
65.7
4.10 (d, 12.0), 3.90 (d, 12.0)
13
21.3
1.05 (s)
14
15.8
0.95 (d, 7.0)
15
22.7
1.15 (d, 6.5)
OAc-C=O
170.5
-
OAc-CH₃
21.1
2.05 (s)
N-CH₃
40.3
2.25 (s)
Table 2: Key 2D NMR Correlations for Neoeuonymine
Proton(s) (δH)
COSY Correlations (δH)
HSQC Correlation (δC)
HMBC Correlations (δC)
NOESY Correlations (δH)
H-1 (4.85)
H-2 (2.10, 1.95)
C-1 (75.2)
C-2, C-5, C-10, C-13
H-2, H-5, H-13
H-3 (2.35)
H-2 (2.10, 1.95), H-4 (5.20)
C-3 (42.1)
C-2, C-4, C-5, C-14
H-2, H-4, H-14
H-5 (3.15)
H-6 (1.80)
C-5 (55.6)
C-1, C-4, C-6, C-10
H-1, H-6, N-CH₃
H-9 (5.90)
-
C-9 (130.2)
C-8, C-10, C-11
H-11
H-14 (0.95)
H-3 (2.35)
C-14 (15.8)
C-2, C-3, C-4
H-3, H-4
OAc-CH₃ (2.05)
-
OAc-CH₃ (21.1)
OAc-C=O (170.5)
-
N-CH₃ (2.25)
-
N-CH₃ (40.3)
C-5, C-7
H-5, H-7
Visualization of NMR Analysis Workflow and Data Interpretation
The following diagrams illustrate the logical flow of experiments and data analysis in the structural elucidation of a natural product like Neoeuonymine.
Caption: Experimental workflow for NMR analysis.
Caption: Logical relationships in 2D NMR data interpretation.
Conclusion
The structural elucidation of complex natural products like Neoeuonymine is a systematic process that relies heavily on the detailed interpretation of a suite of NMR experiments. By following the protocols outlined in this application note and carefully analyzing the correlations from 1D and 2D NMR spectra, researchers can confidently determine the planar structure and relative stereochemistry of novel compounds. The representative data and workflows provided serve as a robust guide for scientists engaged in natural product chemistry and drug discovery.
Application
Application Note: Mass Spectrometric Analysis of Neoeuonymine for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals Introduction Neoeuonymine is a complex sesquiterpenoid alkaloid predominantly found in plants of the Tripterygium genus, such as Tripterygium wilfordii, whi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoeuonymine is a complex sesquiterpenoid alkaloid predominantly found in plants of the Tripterygium genus, such as Tripterygium wilfordii, which is used in traditional medicine. These compounds have garnered significant interest from the scientific community due to their potent anti-inflammatory and immunosuppressive properties. The therapeutic potential of Neoeuonymine and related compounds is largely attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.
This application note provides a detailed protocol for the analysis of Neoeuonymine using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies outlined here are intended to guide researchers in the identification, and characterization of this and similar complex natural products.
Predicted Mass Spectrometry Data for Neoeuonymine
Parameter
Value
Source
Molecular Formula
C₃₈H₄₇NO₁₈
PubChem
Monoisotopic Mass
805.27931 g/mol
PubChem
Precursor Ion (M+H)⁺
m/z 806.2871
Predicted
Predicted Fragment Ion 1
m/z 746.2659
Predicted Loss of Acetic Acid (C₂H₄O₂)
Predicted Fragment Ion 2
m/z 686.2447
Predicted Loss of 2x Acetic Acid
Predicted Fragment Ion 3
m/z 206.0000
Predicted Evoninic/Wilfordic Acid Fragment
Predicted Fragment Ion 4
m/z 178.0000
Predicted Evoninic/Wilfordic Acid Fragment
Note: The predicted fragment ions are based on the common fragmentation patterns of related sesquiterpenoid alkaloids which often involve the loss of their esterified acid moieties.
Experimental Protocols
Sample Preparation
A generic QuEChERS-like (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended for the extraction of Neoeuonymine from plant material. For pure compounds, a simpler dissolution protocol is sufficient.
Materials:
Methanol (LC-MS grade)
Acetonitrile (LC-MS grade)
Formic acid (LC-MS grade)
Water (LC-MS grade)
0.22 µm syringe filters
Protocol for Pure Compound:
Prepare a stock solution of Neoeuonymine at a concentration of 1 mg/mL in methanol.
From the stock solution, prepare a working solution of 1 µg/mL by diluting with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Filter the working solution through a 0.22 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
A hybrid quadrupole-orbitrap or quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with a heated electrospray ionization (HESI) source.
LC Method:
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.
Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) to obtain a rich fragmentation spectrum.
Resolution: 15,000.
Isolation Window: m/z 1.5.
Logical Workflow for Neoeuonymine Analysis
Caption: Experimental workflow for the mass spectrometric analysis of Neoeuonymine.
Biological Activity and Signaling Pathway
Alkaloids from Tripterygium wilfordii, including compounds structurally related to Neoeuonymine, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation, and its inhibition is a key mechanism for the therapeutic effects of these natural products. Some sesquiterpenoids have been shown to directly inhibit the IκB kinase (IKK) complex, which is a critical upstream activator of the NF-κB pathway.[2]
The diagram below illustrates the proposed mechanism of action for Neoeuonymine in the context of the NF-κB signaling pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by Neoeuonymine.
Conclusion
The methodologies and data presented in this application note provide a framework for the mass spectrometric analysis of Neoeuonymine. The detailed protocol for LC-MS/MS allows for the sensitive and specific detection of this complex alkaloid. While the fragmentation data is predictive, it offers a solid foundation for the identification and structural characterization of Neoeuonymine and related compounds. The elucidation of its inhibitory action on the NF-κB pathway underscores the therapeutic potential of this class of natural products and highlights the importance of mass spectrometry in drug discovery and development from natural sources.
Application Notes and Protocols for Anti-inflammatory Research on Neoeuonymine
Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of the latest literature review, specific studies on the anti-inflammatory properties of Neoeuonymine are not publicly available. The...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific studies on the anti-inflammatory properties of Neoeuonymine are not publicly available. The following application notes and protocols are based on the general understanding of the anti-inflammatory potential of related compounds, specifically sesquiterpenoid alkaloids and extracts from the Euonymus genus. These guidelines are intended to serve as a foundational framework for initiating research into the anti-inflammatory effects of Neoeuonymine.
Application Notes
Introduction to Neoeuonymine and its Therapeutic Potential
Neoeuonymine is a sesquiterpenoid alkaloid, a class of natural products known for a wide range of biological activities. While direct evidence is pending, compounds from the Euonymus genus, to which Neoeuonymine is related, have demonstrated various pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities.[1][2] Sesquiterpenoids, in general, are recognized for their potential to modulate inflammatory pathways.[3] Therefore, Neoeuonymine presents itself as a promising candidate for investigation as a novel anti-inflammatory agent.
Mechanism of Action (Hypothesized)
Based on the known mechanisms of other anti-inflammatory sesquiterpenoids, it is hypothesized that Neoeuonymine may exert its effects through the modulation of key signaling pathways involved in the inflammatory response. The two primary pathways of interest for initial investigation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the production of pro-inflammatory cytokines and mediators.[4]
NF-κB Pathway: This pathway is a critical regulator of immune and inflammatory responses.[5] Inhibition of NF-κB activation can lead to a downstream reduction in the expression of inflammatory genes.
MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in cellular responses to external stimuli, including inflammatory signals.
Further investigation into these pathways will be essential to elucidate the precise mechanism of action of Neoeuonymine.
Potential Applications in Drug Development
Should Neoeuonymine prove to have significant anti-inflammatory activity, it could be a valuable lead compound for the development of new therapeutics for a range of inflammatory conditions, such as:
Rheumatoid arthritis
Inflammatory bowel disease
Psoriasis
Asthma
Neuroinflammatory diseases
Data Presentation (Hypothetical Data)
The following tables are examples of how quantitative data for Neoeuonymine could be presented.
Table 1: In Vitro Anti-inflammatory Activity of Neoeuonymine
Assay
Cell Line
Parameter Measured
Neoeuonymine IC₅₀ (µM)
Positive Control (e.g., Dexamethasone) IC₅₀ (µM)
Nitric Oxide (NO) Production
RAW 264.7
NO concentration
Data to be determined
Data to be determined
Pro-inflammatory Cytokine (TNF-α) Secretion
THP-1
TNF-α concentration
Data to be determined
Data to be determined
Pro-inflammatory Cytokine (IL-6) Secretion
THP-1
IL-6 concentration
Data to be determined
Data to be determined
Cyclooxygenase-2 (COX-2) Expression
RAW 264.7
COX-2 protein levels
Data to be determined
Data to be determined
Table 2: In Vivo Anti-inflammatory Activity of Neoeuonymine in a Carrageenan-Induced Paw Edema Model
Treatment Group
Dose (mg/kg)
Paw Volume Increase (%) at 3 hours
Inhibition of Edema (%)
Vehicle Control
-
Data to be determined
-
Neoeuonymine
10
Data to be determined
Data to be determined
Neoeuonymine
25
Data to be determined
Data to be determined
Neoeuonymine
50
Data to be determined
Data to be determined
Positive Control (e.g., Indomethacin)
10
Data to be determined
Data to be determined
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory potential of Neoeuonymine.
In Vitro Assays
Objective: To evaluate the effect of Neoeuonymine on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Pre-treat the cells with various concentrations of Neoeuonymine (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
After incubation, collect 50 µL of the cell culture supernatant.
Add 50 µL of Griess Reagent to each supernatant sample.
Incubate for 10 minutes at room temperature, protected from light.
Measure the absorbance at 540 nm using a microplate reader.
Calculate the nitrite concentration using a sodium nitrite standard curve.
Determine the percentage of inhibition of NO production for each concentration of Neoeuonymine.
Objective: To quantify the effect of Neoeuonymine on the secretion of the pro-inflammatory cytokines TNF-α and IL-6 in stimulated immune cells.
Materials:
THP-1 human monocytic cell line
RPMI-1640 medium
Phorbol 12-myristate 13-acetate (PMA)
LPS from E. coli
Neoeuonymine (dissolved in DMSO)
Human TNF-α and IL-6 ELISA kits
96-well plates
Protocol:
Differentiate THP-1 monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.
Replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours.
Pre-treat the differentiated THP-1 cells with various concentrations of Neoeuonymine for 1 hour.
Stimulate the cells with LPS (1 µg/mL) for 6 hours (for TNF-α) or 24 hours (for IL-6).
Collect the cell culture supernatants.
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Calculate the percentage of inhibition of cytokine secretion for each concentration of Neoeuonymine.
In Vivo Assay
Objective: To assess the acute anti-inflammatory effect of Neoeuonymine in a well-established animal model of inflammation.
Materials:
Male Wistar rats or Swiss albino mice (6-8 weeks old)
Carrageenan (1% w/v in saline)
Neoeuonymine (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
Positive control drug (e.g., Indomethacin)
Plethysmometer
Protocol:
Acclimatize the animals for at least one week before the experiment.
Fast the animals overnight with free access to water.
Divide the animals into groups (n=6 per group): Vehicle control, Neoeuonymine (different doses), and Positive control.
Administer Neoeuonymine or the positive control drug orally or intraperitoneally.
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
Measure the paw volume immediately after the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.
Calculate the percentage increase in paw volume for each animal at each time point.
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Visualization of Signaling Pathways and Workflows
Caption: A generalized workflow for screening and validating the anti-inflammatory properties of Neoeuonymine.
Caption: Hypothesized mechanism of Neoeuonymine via the NF-κB signaling pathway.
Caption: Hypothesized mechanism of Neoeuonymine via the MAPK signaling pathway.
Application Notes and Protocols: Neoeuonymine Mechanism of Action Studies
To the Valued Researcher, Following a comprehensive search of available scientific literature, we have been unable to locate any studies specifically detailing the mechanism of action of a compound named "neoeuonymine."...
Author: BenchChem Technical Support Team. Date: December 2025
To the Valued Researcher,
Following a comprehensive search of available scientific literature, we have been unable to locate any studies specifically detailing the mechanism of action of a compound named "neoeuonymine." As a result, we are unable to provide the requested Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams for this specific molecule.
The search results did yield information on other compounds with similar-sounding names or related research areas, such as:
Neocarzinostatin: A natural product that induces apoptosis in neuroblastoma cells by causing DNA damage.
NEO214: A conjugate of rolipram (B1679513) and perillyl alcohol that induces apoptosis in glioblastoma cells through ER stress and death receptor pathways.
Neosetophomone B: A fungal metabolite that induces apoptosis in multiple myeloma cells by targeting the AKT/SKP2 signaling pathway.
However, without any direct research on "neoeuonymine," it would be scientifically inaccurate to extrapolate the mechanism of action from these other compounds.
We recommend the following steps for your research:
Verify the Compound Name: Please double-check the spelling and name of the compound of interest. It is possible that "neoeuonymine" is a novel or less-studied molecule, a misnomer, or a derivative of a more well-known compound.
Broader Literature Search: If the name is correct, consider broadening your search to include chemical structure databases (e.g., PubChem, ChemSpider) to identify any known analogs or related compounds. This may provide clues to its potential biological activity.
Preliminary In Vitro Studies: If you have access to the compound, initial screening assays would be necessary to determine its biological effects. We recommend starting with a panel of cancer cell lines to assess cytotoxicity and determine IC50 values. Subsequent experiments could then focus on elucidating the mechanism of cell death (e.g., apoptosis vs. necrosis) and identifying the affected signaling pathways.
We are committed to providing accurate and reliable scientific information. Should you obtain further details about "neoeuonymine" or wish to explore the mechanism of action of the other mentioned compounds, we would be pleased to assist you in generating the detailed Application Notes and Protocols you require.
Method
Application Notes and Protocols for Screening Natural Products in NF-κB Pathway Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals Introduction The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, immune function, cell proliferation,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, immune function, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in a wide range of chronic inflammatory diseases, autoimmune disorders, and cancers. Consequently, the NF-κB pathway is a key target for the discovery of novel therapeutic agents. Natural products represent a rich source of structurally diverse compounds with the potential to modulate this pathway.
These application notes provide a comprehensive guide for the screening and characterization of natural products, such as the hypothetical compound Neoeuonymine, for their inhibitory effects on the NF-κB signaling pathway. Detailed protocols for key in vitro assays are presented, along with templates for data presentation and visualization to facilitate experimental design and interpretation.
The NF-κB Signaling Pathway
The canonical NF-κB signaling cascade is initiated by pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). In an unstimulated state, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This degradation unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences known as κB sites in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and other mediators of inflammation.
Caption: Canonical NF-κB Signaling Pathway and a Potential Point of Inhibition.
Experimental Protocols
The following protocols describe key assays to determine the inhibitory potential of a test compound on the NF-κB pathway. It is recommended to first assess the cytotoxicity of the test compound to ensure that the observed effects are not due to cell death.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration range of the test compound that is non-toxic to the cells.
Materials:
Cell line (e.g., RAW 264.7 murine macrophages or HEK293T human embryonic kidney cells)
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.
Incubate for 24 hours.
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle control.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of the test compound on NF-κB transcriptional activity.
Materials:
Cell line stably expressing an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-Luc)
Complete culture medium
Test compound stock solution
NF-κB stimulant (e.g., TNF-α for HEK293T, LPS for RAW 264.7)
Luciferase assay reagent
96-well white, clear-bottom cell culture plates
Luminometer
Protocol:
Seed the reporter cell line in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.
Stimulate the cells with the appropriate NF-κB agonist (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS) for 6-8 hours.
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.
Western Blot for Phospho-IκBα
Objective: To determine if the test compound inhibits the phosphorylation and degradation of IκBα.
Materials:
Cell line of interest
Test compound
NF-κB stimulant
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
Seed cells in 6-well plates and grow to 80-90% confluency.
Pre-treat cells with the test compound for 1-2 hours.
Stimulate with the NF-κB agonist for a short time course (e.g., 0, 5, 15, 30 minutes).
Lyse the cells and determine the protein concentration.
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with primary antibodies, followed by the HRP-conjugated secondary antibody.
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Quantify the band intensities and normalize the phosphorylated IκBα levels to total IκBα and the loading control (β-actin).
Immunofluorescence for p65 Nuclear Translocation
Objective: To visualize and quantify the effect of the test compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
Cell line of interest
Test compound
NF-κB stimulant
4% Paraformaldehyde (PFA) for fixation
0.1% Triton X-100 for permeabilization
Blocking solution (e.g., 5% BSA in PBS)
Primary antibody: anti-p65
Fluorophore-conjugated secondary antibody
DAPI for nuclear counterstaining
Fluorescence microscope
Protocol:
Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
Pre-treat with the test compound for 1-2 hours.
Stimulate with the NF-κB agonist for 30-60 minutes.
Fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and block with 5% BSA.
Incubate with the anti-p65 primary antibody, followed by the fluorophore-conjugated secondary antibody.
Counterstain the nuclei with DAPI.
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Quantify the nuclear fluorescence intensity of p65 in multiple cells per condition.
Data Presentation
Quantitative data from the assays should be summarized in clear and structured tables to allow for easy comparison of the effects of the test compound.
Table 1: Cytotoxicity of Test Compound on RAW 264.7 Cells
Concentration (µM)
Cell Viability (%)
0 (Vehicle)
100 ± 5.2
1
98.7 ± 4.8
5
97.1 ± 5.5
10
95.3 ± 6.1
25
88.4 ± 7.3
50
60.2 ± 8.9
100
25.1 ± 4.3
Table 2: Inhibition of NF-κB Luciferase Activity by Test Compound
Treatment
Concentration (µM)
Luciferase Activity (RLU)
% Inhibition
IC₅₀ (µM)
Unstimulated
-
1,500 ± 210
-
Stimulated (Vehicle)
0
25,000 ± 1,800
0
Test Compound
1
22,500 ± 1,500
10.6
5
15,000 ± 1,200
42.6
7.5
10
8,000 ± 950
72.3
25
3,000 ± 450
93.6
Experimental Workflow Visualization
A clear workflow diagram can help in planning and executing the experimental procedures.
Caption: General experimental workflow for assessing NF-κB inhibition.
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial screening and characterization of natural products as potential inhibitors of the NF-κB signaling pathway. By employing a combination of reporter gene assays, biochemical analysis of key pathway components, and cellular imaging, researchers can effectively identify and validate novel anti-inflammatory compounds. The hypothetical application to Neoeuonymine serves as a template that can be readily adapted for any natural product of interest in the pursuit of new therapeutics for NF-κB-driven diseases.
Application
Total Synthesis of Neoeuonymine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed account of a proposed total synthesis of Neoeuonymine, a complex sesquiterpenoid alkaloid. The strategy leverages the grou...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed account of a proposed total synthesis of Neoeuonymine, a complex sesquiterpenoid alkaloid. The strategy leverages the groundbreaking first total synthesis of the structurally related natural product, euonymine (B13332915), by Inoue and coworkers in 2021. This note outlines the necessary modifications to the established synthetic route to access Neoeuonymine, presenting detailed experimental protocols for key transformations and summarizing quantitative data in a clear, tabular format.
Introduction
Neoeuonymine is a member of the Celastraceae family of alkaloids, which are characterized by a highly oxygenated and stereochemically rich dihydro-β-agarofuran core. These natural products often exhibit significant biological activities, making them attractive targets for total synthesis and further investigation in drug discovery. The first and only total synthesis of a closely related compound, euonymine, was accomplished by the research group of Masayuki Inoue, providing a critical roadmap for accessing other members of this family.[1][2]
This document details a proposed synthetic route to Neoeuonymine, identified as 8α-acetoxy-O6-deacetyl-8-deoxo-evonine, by adapting the Inoue synthesis of euonymine. The core of this strategy involves the interception of a late-stage intermediate from the euonymine synthesis and performing a series of functional group manipulations to arrive at the target molecule.
Retrosynthetic Analysis
The retrosynthesis of Neoeuonymine is based on the successful strategy for euonymine. The complex macrocyclic structure is disconnected to reveal the dihydro-β-agarofuran core and the pyridine (B92270) dicarboxylic acid side chain. The core structure is further simplified through a series of strategic bond disconnections, highlighting key bond formations such as a ring-closing metathesis for the A-ring, an intramolecular iodoetherification for the C-ring, and a Diels-Alder reaction for the B-ring.
Caption: Retrosynthetic analysis of Neoeuonymine.
Proposed Synthetic Pathway
The proposed forward synthesis of Neoeuonymine follows the established route to a late-stage intermediate in the Inoue synthesis of euonymine. The key steps for the construction of the core structure include an Et3N-accelerated Diels-Alder reaction, an intramolecular iodoetherification, and a ring-closing olefin metathesis.[1] Subsequent stereoselective C-C and C-O bond formations lead to a highly functionalized intermediate. At this stage, a series of protecting group manipulations and functional group transformations are proposed to convert this intermediate into Neoeuonymine.
Technical Support Center: Overcoming Low Yield in Neoeuonymine Extraction
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges rela...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields during Neoeuonymine extraction.
Frequently Asked Questions (FAQs)
Q1: What is Neoeuonymine and what makes its extraction challenging?
Neoeuonymine is a sesquiterpene pyridine (B92270) alkaloid found in plants of the Celastraceae family, such as Euonymus fortunei.[1][2] Like many complex natural products, achieving a high yield during extraction can be challenging. Common issues include the low natural abundance of the compound, its potential for degradation under harsh extraction conditions, and losses during complex purification steps.[3] Neoeuonymine belongs to a class of compounds known for a variety of biological activities, making its efficient isolation a key goal for further research.[4][5]
Q2: What are the most common causes of low Neoeuonymine yield?
Low yields in Neoeuonymine extraction typically stem from one or more of the following factors:
Poor Raw Material Quality: The concentration of alkaloids can vary significantly based on the plant's geographical origin, harvest time, and storage conditions. Improper handling, such as exposure to heat and light, can degrade the target compound before extraction even begins.
Inefficient Extraction: Suboptimal parameters, including the choice of solvent, temperature, pH, and extraction time, can lead to incomplete extraction from the plant matrix.
Compound Degradation: Neoeuonymine, like many alkaloids, may be sensitive to heat, light, or extreme pH levels, causing it to break down during the extraction process.
Losses During Purification: Significant amounts of the target compound can be lost during post-extraction steps like solvent removal, liquid-liquid partitioning, and chromatography.
Q3: Which extraction methods are most effective for alkaloids like Neoeuonymine?
Several methods can be employed, each with distinct advantages and disadvantages.
Maceration: A simple technique involving soaking the plant material in a solvent. While it uses mild conditions, it can be time-consuming and may result in lower yields.
Soxhlet Extraction: More efficient than maceration due to continuous extraction with fresh solvent, but the prolonged exposure to heat can degrade thermally sensitive compounds.
Ultrasound-Assisted Extraction (UAE): A modern technique that uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration. It offers significantly higher yields in shorter times and at lower temperatures, making it ideal for sensitive compounds like Neoeuonymine.
Q4: How can I quantify the amount of Neoeuonymine in my extract?
High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS), is the preferred method for the accurate identification and quantification of Neoeuonymine. Developing a validated HPLC method allows for precise measurement of the compound in the crude extract and purified fractions, which is essential for calculating yield and optimizing the process.
Troubleshooting Guide for Low Neoeuonymine Yield
This guide provides a systematic approach to identifying and resolving the root causes of low extraction yields.
Problem Area 1: Raw Material and Preparation
Question
Possible Cause(s)
Recommended Solution(s)
Is my starting plant material of sufficient quality?
Incorrect plant species or part; improper harvesting time; degradation during drying or storage.
Verify the botanical identity of the plant material. Harvest at the optimal time for alkaloid content. Ensure material is dried at a controlled temperature (e.g., 40-50°C) and stored in a cool, dark, dry place to prevent degradation.
Is the plant material prepared correctly for extraction?
Inadequate grinding, leading to poor solvent penetration.
Grind the dried plant material to a fine, uniform powder (e.g., 60-80 mesh) to maximize the surface area for solvent contact.
Are lipids and waxes interfering with extraction?
High content of non-polar compounds (lipids, waxes) in the raw material can trap alkaloids and complicate purification.
Perform a pre-extraction "defatting" step by washing the powdered material with a non-polar solvent like hexane (B92381) or petroleum ether. This removes lipids without dissolving the target alkaloids.
Problem Area 2: Extraction Process
Question
Possible Cause(s)
Recommended Solution(s)
Have I selected the optimal solvent system?
The solvent polarity may be mismatched for Neoeuonymine, leading to poor solubilization.
Alkaloids are often extracted effectively with alcohols like methanol (B129727) or ethanol (B145695). Consider using an acidified alcohol solution (e.g., with 0.5-1% acetic or hydrochloric acid) to convert alkaloids to their salt form, which enhances solubility in polar solvents.
Are my extraction parameters (time, temperature, pH) optimized?
Extraction time may be too short for complete extraction, or the temperature may be too low (inefficient) or too high (causing degradation). Incorrect pH will fail to protonate the alkaloid for efficient extraction.
For UAE: Optimize parameters such as ultrasonic power, time, and temperature. A typical starting point is 20-30 minutes at 50°C. For Maceration: Ensure sufficient time (e.g., 24 hours) with agitation. Maintain an acidic pH (e.g., pH 2-3) during the initial extraction to ensure alkaloids are in their salt form.
Could Neoeuonymine be degrading during extraction?
Neoeuonymine, a pyridine alkaloid, may be susceptible to oxidative or hydrolytic degradation, especially under harsh pH or high temperatures.
Use milder extraction methods like Ultrasound-Assisted Extraction (UAE) which operates at lower temperatures. Avoid prolonged exposure to high heat and strong bases. Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen).
Problem Area 3: Post-Extraction and Purification
Question
Possible Cause(s)
Recommended Solution(s)
Am I losing product during solvent removal?
Evaporating the solvent at too high a temperature can degrade the compound.
Use a rotary evaporator at a reduced pressure and keep the temperature below 50°C.
Is the acid-base partitioning step inefficient?
Incorrect pH adjustment can lead to the alkaloid remaining in the wrong phase. Emulsion formation can trap the product between layers.
Carefully monitor and adjust the pH. For the base form, ensure the pH is sufficiently alkaline (e.g., 9-10). To break emulsions, try adding a saturated brine solution or centrifuging the mixture.
Is the chromatographic purification method causing loss?
The compound may be irreversibly binding to the column, or co-eluting with impurities. The chosen solvent system may be inadequate for proper separation.
For alkaloids, strong cation exchange (SCX) chromatography can be highly effective for "catch-and-release" purification. If using silica (B1680970) gel, ensure the crude extract is sufficiently clean to prevent streaking and irreversible adsorption. Use TLC to develop an optimal mobile phase before scaling up to column chromatography.
Data Presentation
Table 1: Illustrative Comparison of Alkaloid Extraction Methods
Parameter
Maceration
Soxhlet Extraction
Ultrasound-Assisted Extraction (UAE)
Principle
Soaking in solvent at room temp.
Continuous extraction with hot solvent.
Acoustic cavitation enhances mass transfer.
Temperature
Low (Room Temp)
High (Solvent Boiling Point)
Low to Moderate (Controllable)
Time
Long (24-72 hours)
Moderate (6-24 hours)
Short (10-60 minutes)
Solvent Volume
High
Moderate
Low to Moderate
Efficiency
Low to Moderate
Moderate to High
High to Very High
Suitability
Good for thermolabile compounds
Not ideal for thermolabile compounds.
Excellent for thermolabile compounds.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Neoeuonymine
This protocol is designed to maximize yield by using an efficient, low-temperature extraction method.
Preparation of Plant Material:
Dry the plant material (e.g., roots or stems of Euonymus species) at 40-50°C until a constant weight is achieved.
Grind the dried material into a fine powder (60-80 mesh) using a mechanical grinder.
Defatting (Recommended):
Macerate 100 g of the plant powder in 500 mL of n-hexane for 12 hours with occasional stirring.
Filter the mixture, discard the hexane filtrate, and allow the plant powder to air dry completely to remove residual solvent.
Acidic Extraction:
Place the defatted powder in a 2 L beaker and add 1 L of 70% ethanol containing 1% acetic acid (v/v).
Place the beaker in an ultrasonic bath.
Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes, maintaining the temperature at 50°C.
Filtration and Concentration:
Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
Re-extract the solid residue with another 500 mL of the acidified ethanol solution under the same conditions to ensure complete extraction.
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Acid-Base Partitioning and Purification
This protocol purifies the crude extract to isolate the total alkaloid fraction.
Acid-Base Wash:
Dissolve the crude extract from Protocol 1 in 200 mL of 5% hydrochloric acid.
Transfer the acidic solution to a separatory funnel and wash it three times with 100 mL of chloroform (B151607) to remove non-basic impurities. Discard the chloroform layers.
Extract the alkaline solution four times with 150 mL of chloroform.
Combine the chloroform layers, wash with distilled water, and dry over anhydrous sodium sulfate (B86663).
Final Concentration:
Filter out the sodium sulfate and evaporate the chloroform under reduced pressure to yield the crude total alkaloid extract containing Neoeuonymine. Further purification can be achieved via column chromatography.
Visualizations
Caption: Troubleshooting workflow for low Neoeuonymine yield.
Caption: Workflow for Ultrasound-Assisted Extraction (UAE).
Caption: Potential degradation pathways leading to yield loss.
Technical Support Center: Neoeuonymine NMR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR signal overlap issues encountered...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR signal overlap issues encountered during the analysis of Neoeuonymine.
Frequently Asked Questions (FAQs)
Q1: What is Neoeuonymine and why is its NMR spectrum complex?
A1: Neoeuonymine is a complex alkaloid natural product with the chemical formula C36H45NO17.[1] Its intricate, caged structure contains numerous protons in chemically similar environments. This leads to ¹H NMR spectra with multiple overlapping signals, particularly in the aliphatic region, making complete signal assignment and structural confirmation challenging.
Q2: What are the primary causes of NMR signal overlap?
A2: Signal overlap in NMR spectroscopy occurs when different nuclei resonate at very similar frequencies, causing their peaks to merge. For complex molecules like Neoeuonymine, this is common due to:
Structural Complexity: The presence of many CH, CH₂, and CH₃ groups in similar chemical environments.
Limited Chemical Shift Dispersion: In standard solvents like CDCl₃, many protons may naturally have very close chemical shift values.
Conformational Dynamics: If the molecule exists in multiple conformations that are in fast exchange on the NMR timescale, the observed chemical shifts are a weighted average, which can lead to broader and more overlapped peaks.[2]
Q3: How can I identify significant signal overlap in my ¹H NMR spectrum?
A3: There are several key indicators of signal overlap:
Integration Anomalies: The integrated area of a signal region is significantly higher than expected for a single proton or methyl group.[3]
Poorly Resolved Multiplets: Instead of sharp, distinct peaks (e.g., doublets, triplets), you observe broad, unresolved humps.[3]
Unusual Peak Shapes: Peaks may appear distorted or asymmetrical due to the merging of multiple signals.
Difficulty in Coupling Constant Measurement: It becomes impossible to accurately measure J-couplings, which are crucial for determining connectivity.
Troubleshooting Guide: Resolving Signal Overlap
If you have identified signal overlap in the ¹H NMR spectrum of Neoeuonymine, follow this workflow to systematically resolve the issue.
Caption: Troubleshooting workflow for NMR signal overlap.
Solution 1: Modify the NMR Solvent
Principle: Changing the solvent alters the local magnetic environment of the solute molecules, which can significantly modify chemical shifts.[4] Aromatic solvents like benzene-d₆ or pyridine-d₅ often induce different shifts compared to chlorinated solvents like CDCl₃, which can be enough to resolve overlapping peaks.
Experimental Protocol:
Sample Recovery: Carefully evaporate the original solvent (e.g., CDCl₃) from your NMR tube under a gentle stream of nitrogen or under high vacuum.
Solvent Selection: Choose a new deuterated solvent with different properties (see Table 1). For alkaloids, benzene-d₆, acetone-d₆, or methanol-d₄ are good alternatives.
Sample Re-dissolution: Add approximately 0.5-0.7 mL of the new deuterated solvent to the NMR tube.
Acquisition: Re-acquire the ¹H NMR spectrum after proper shimming. Compare the new spectrum with the original to assess the change in signal dispersion.
Table 1: Comparison of Common Deuterated Solvents for NMR Analysis
Solvent
Formula
Polarity (ε)
Common Uses & Characteristics
Chloroform-d
CDCl₃
4.8
Good general-purpose solvent, relatively non-polar.
Benzene-d₆
C₆D₆
2.3
Aromatic solvent, induces significant chemical shift changes (ASIS effect).
Acetone-d₆
(CD₃)₂CO
21.0
More polar, good for resolving signals that are overlapped in CDCl₃.
DMSO-d₆
(CD₃)₂SO
47.0
Highly polar, can be difficult to remove but excellent for many compounds.
| Methanol-d₄ | CD₃OD | 33.0 | Polar, protic solvent. Can exchange with labile protons (e.g., -OH, -NH). |
Solution 2: Vary the Experiment Temperature
Principle: Changing the temperature of the NMR experiment can alter the populations of different molecular conformations. Since the observed chemical shift is a weighted average of these conformations, temperature changes can shift signals, often to different extents, thereby resolving overlap. This is particularly effective for molecules with flexible regions or for resolving rotamers.
Experimental Protocol:
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
Temperature Increase: Increase the spectrometer temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature.
Acquisition and Shimming: Re-shim the instrument at each temperature and acquire a new ¹H NMR spectrum.
Analysis: Compare the spectra. Note how different peaks shift relative to each other. Increasing the temperature often resolves signals by averaging out conformations.
Temperature Decrease (Optional): If increasing the temperature broadens signals (due to intermediate exchange rates), try decreasing the temperature. This can "freeze out" a single conformation, leading to sharper, better-resolved signals.
Solution 3: Utilize 2D NMR Spectroscopy
Principle: Two-dimensional (2D) NMR experiments disperse signals across a second frequency dimension, providing an excellent way to resolve overlap. By correlating signals based on different nuclear interactions, individual proton signals within a crowded region can be identified.
Caption: Decision diagram for selecting the appropriate 2D NMR experiment.
Key Experiments and Protocols:
Table 2: Overview of 2D NMR Experiments for Structure Elucidation
Experiment
Full Name
Information Provided
COSY
Correlation Spectroscopy
Shows which protons are J-coupled (typically 2-3 bonds apart), revealing proton-proton spin systems.
HSQC
Heteronuclear Single Quantum Coherence
Correlates protons directly to the carbons they are attached to (¹JCH). Excellent for assigning protonated carbons.
| HMBC | Heteronuclear Multiple Bond Correlation | Correlates protons to carbons over longer ranges (typically 2-4 bonds, ⁿJCH). Crucial for connecting spin systems and identifying quaternary carbons. |
General Protocol for a 2D HSQC Experiment:
Sample Preparation: Use a sufficiently concentrated sample of Neoeuonymine (5-10 mg in 0.6 mL of deuterated solvent).
Load Experiment: From the spectrometer software (e.g., Bruker TopSpin), select a standard gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.3).
Set Parameters:
Spectral Width (F2 - ¹H dimension): Set to cover all proton signals (e.g., 12-14 ppm).
Spectral Width (F1 - ¹³C dimension): Set to cover the expected carbon chemical shift range (e.g., 0-180 ppm for Neoeuonymine).
Number of Scans (NS): Start with 2-4 scans per increment.
Number of Increments (F1): Use at least 256 increments for good resolution in the carbon dimension.
¹JCH Coupling Constant: Set the delay corresponding to an average one-bond C-H coupling constant (typically ~145 Hz).
Acquisition: Start the experiment. A standard HSQC may take from 30 minutes to a few hours, depending on the concentration and desired resolution.
Processing: After acquisition, process the data using the appropriate Fourier transform functions (e.g., xfb in TopSpin) and phase correction to generate the 2D spectrum. The resulting spectrum will show peaks (cross-peaks) at the coordinates of each directly bonded C-H pair, effectively resolving the overlapped proton signals by spreading them along the carbon axis.
Technical Support Center: Optimizing MS Fragmentation for Neoeuonymine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the mass spectrometry (MS) fragmentation...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the mass spectrometry (MS) fragmentation of Neoeuonymine. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Neoeuonymine and what are its key chemical properties for MS analysis?
Neoeuonymine is a complex macrocyclic sesquiterpene alkaloid. Its key chemical properties relevant to mass spectrometry are:
These properties suggest that Neoeuonymine is a non-volatile molecule suitable for electrospray ionization (ESI) and will likely produce a protonated molecule [M+H]+ in positive ion mode.[2] Its complex structure with numerous functional groups provides multiple potential sites for fragmentation.
Q2: What are the initial recommended ESI-MS parameters for Neoeuonymine analysis?
For initial analysis of Neoeuonymine, the following starting parameters for electrospray ionization (ESI) in positive ion mode are recommended. These should be optimized for your specific instrument and experimental conditions.
Parameter
Recommended Starting Range
Rationale
Capillary Voltage
3.0 - 4.5 kV
Promotes efficient ionization without excessive in-source fragmentation.[3]
Nebulizer Gas Pressure
20 - 50 psi
Aids in the formation of fine droplets for efficient desolvation.[3]
Drying Gas Flow Rate
8 - 12 L/min
Facilitates solvent evaporation from the ESI droplets.
Drying Gas Temperature
250 - 350 °C
Assists in desolvation; higher temperatures can cause thermal degradation of the analyte.[3]
Skimmer/Cone Voltage
30 - 60 V
Can be adjusted to control the degree of in-source fragmentation.
Q3: What are the expected fragmentation patterns for euonymine-type alkaloids like Neoeuonymine?
Common characteristic fragment ions for macrocyclic polyamine alkaloids include:
The fragmentation of Neoeuonymine is expected to involve the loss of its numerous acetyl groups, cleavage of the macrocyclic ring, and fragmentation of the sesquiterpene core.
Troubleshooting Guides
Issue: Low or No Signal for Neoeuonymine
Possible Cause
Recommended Solution
Inappropriate Solvent System
Ensure the mobile phase is compatible with ESI. Reversed-phase solvents like water, methanol, and acetonitrile (B52724) are preferable. The addition of a small amount of formic acid (0.1%) can enhance protonation in positive ion mode.[3][5]
Suboptimal Ionization Parameters
Systematically optimize the capillary voltage, nebulizer pressure, and drying gas temperature and flow rate. Use a one-variable-at-a-time (OVAT) approach or a more comprehensive design of experiments (DoE) to find the optimal settings.[6]
Sample Degradation
Neoeuonymine may be sensitive to temperature and pH. Ensure samples are stored properly and consider using lower source temperatures.
Matrix Effects
If analyzing complex mixtures like plant extracts, co-eluting compounds can suppress the ionization of Neoeuonymine. Improve chromatographic separation or use a more rigorous sample preparation method like solid-phase extraction (SPE).
Issue: Poor or Uninformative Fragmentation in MS/MS
Possible Cause
Recommended Solution
Incorrect Collision Energy
The collision energy is critical for obtaining informative fragment ions. Perform a collision energy ramping experiment to determine the optimal energy that produces a rich fragmentation spectrum without completely shattering the precursor ion.
Precursor Ion Selection
Ensure you are selecting the correct precursor ion for fragmentation (e.g., [M+H]+). In-source fragmentation can sometimes lead to the selection of a fragment ion as the precursor.
Gas Pressure in Collision Cell
The pressure of the collision gas (e.g., argon, nitrogen) affects the number of collisions and the resulting fragmentation. Consult your instrument's manual for typical operating ranges and optimize if necessary.
"Mobile Proton" Effects
In ESI-MS/MS, the location of the proton on the precursor ion can influence the fragmentation pathway. The proton will likely reside on the basic nitrogen of the pyridine ring, directing fragmentation around this site.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Neoeuonymine Analysis
Chromatography:
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute Neoeuonymine, and then re-equilibrate. A typical gradient might be 5-95% B over 15 minutes.
Technical Support Center: Compound X Dose-Response Curve Optimization
Disclaimer: Information regarding a compound specifically named "neoeuonymine" is not publicly available in the searched scientific literature. The following technical support guide is a generalized framework for dose-re...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Information regarding a compound specifically named "neoeuonymine" is not publicly available in the searched scientific literature. The following technical support guide is a generalized framework for dose-response curve optimization of a hypothetical novel compound, hereafter referred to as "Compound X," intended to assist researchers, scientists, and drug development professionals in their experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important?
A dose-response curve is a graphical representation of the relationship between the concentration of a drug or compound and the magnitude of its effect.[1] This analysis is fundamental in pharmacology to determine key parameters such as the efficacy (maximum effect, Emax), and potency (effective concentration 50, EC50) of a compound.[1] Understanding the dose-response relationship is crucial for characterizing the biological activity of a new compound and for guiding further preclinical and clinical development.
Q2: What are the critical first steps in establishing a dose-response curve for Compound X?
Before generating a full dose-response curve, it is essential to perform pilot experiments to determine the optimal conditions.[2] This includes identifying the appropriate concentration range for Compound X, the necessary incubation time, and ensuring the stability of the compound in the experimental medium. These preliminary studies help in minimizing the use of resources and generating robust, reproducible data.[2]
Q3: My dose-response curve for Compound X is not showing a standard sigmoidal shape. What could be the issue?
A non-sigmoidal or non-monotonic dose-response curve (NMDR), such as a U-shaped or inverted U-shaped curve, can occur.[3] Potential causes for such observations include:
Complex biological mechanisms: Compound X might have multiple targets or engage in different signaling pathways at varying concentrations.
Off-target effects: At higher concentrations, the compound may exhibit non-specific or even toxic effects that confound the primary response.
Experimental artifacts: Issues with compound solubility, stability at high concentrations, or interference with the assay readout can lead to unexpected curve shapes.
It is crucial to investigate these possibilities through further experimentation, such as using different assay technologies or assessing cell viability at each dose.
Troubleshooting Guide
Issue 1: High variability between replicate experiments.
Possible Cause: Inconsistent experimental technique, cellular heterogeneity, or reagent instability.
Troubleshooting Steps:
Standardize Protocols: Ensure all experimental steps, from cell seeding density to reagent addition and incubation times, are meticulously controlled.
Cell Line Maintenance: Regularly check cell line health, passage number, and for any potential contamination.
Reagent Quality: Prepare fresh solutions of Compound X for each experiment and verify the quality of all other reagents.
Maximize Signal-to-Noise Ratio: Optimize the assay to ensure the measured signal is well above the background noise, which can help in reducing the impact of random variations.
Issue 2: The dose-response curve has a very shallow or flat slope.
Possible Cause: The range of concentrations tested is too narrow, or the compound has low potency in the chosen assay.
Troubleshooting Steps:
Expand Concentration Range: Test a wider range of concentrations, often spanning several orders of magnitude on a logarithmic scale, to capture the full dynamic range of the response.
Increase Incubation Time: The effect of Compound X may be time-dependent. Perform a time-course experiment to determine the optimal duration of exposure.
Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive readout or a different assay system.
Issue 3: The maximum effect (Emax) of Compound X cannot be reached (the curve does not plateau).
Possible Cause: The highest concentration tested is insufficient to elicit a maximal response, or the compound is a partial agonist.
Troubleshooting Steps:
Increase Maximum Concentration: If solubility and cytotoxicity permit, test higher concentrations of Compound X.
Solubility Check: Ensure that Compound X is fully dissolved at the highest concentrations, as precipitation can lead to an underestimation of the true effect.
Consider Partial Agonism: Compound X may not be capable of producing the same maximal response as a known full agonist for the target. Compare its Emax to that of a reference full agonist if one is available.
Data Presentation
For clear comparison and analysis, all quantitative data from dose-response experiments should be summarized in a structured table.
Table 1: Dose-Response Parameters for Compound X on Target Y
Parameter
Value
Standard Error of Mean (SEM)
Number of Replicates (n)
EC50 (nM)
150
12.5
6
Emax (%)
95
4.2
6
Hill Slope
1.2
0.15
6
Experimental Protocols
Protocol: Determining the Dose-Response Curve of Compound X in a Cell-Based Assay
Cell Culture: Plate cells at a predetermined optimal density in a 96-well plate and incubate for 24 hours to allow for attachment.
Compound Preparation: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Perform a serial dilution of the stock solution to create a range of concentrations. A typical experiment might include 8-12 concentrations spanning from 1 nM to 100 µM.
Treatment: Add the different concentrations of Compound X to the corresponding wells. Include vehicle-only controls (e.g., DMSO) and a positive control if available.
Incubation: Incubate the plate for a predetermined optimal time, based on pilot studies.
Assay Readout: Perform the assay to measure the biological response (e.g., luminescence, fluorescence, or absorbance).
Data Analysis:
Normalize the data to the vehicle control (0% effect) and a maximal stimulation control (100% effect).
Plot the normalized response against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the EC50, Emax, and Hill slope.
Technical Support Center: Minimizing Off-Target Effects of Neoeuonymine
This technical support center is designed for researchers, scientists, and drug development professionals working with Neoeuonymine, a putative sesquiterpene pyridine (B92270) alkaloid. While specific data on Neoeuonymin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals working with Neoeuonymine, a putative sesquiterpene pyridine (B92270) alkaloid. While specific data on Neoeuonymine is limited in public literature, this guide provides a framework for minimizing its off-target effects based on the known activities of related compounds and general best practices in small molecule research.
Frequently Asked Questions (FAQs)
Q1: What is Neoeuonymine and what is its likely mechanism of action?
Neoeuonymine belongs to the family of sesquiterpene pyridine alkaloids, which are naturally occurring compounds found in plant species of the Celastraceae family.[1] These compounds are known for a range of biological activities, including immunosuppressive, anti-inflammatory, insecticidal, and anti-tumor effects.[2][3] A frequently reported mechanism of action for this class of compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][4]
Q2: What are potential off-target effects and why are they a concern?
Off-target effects occur when a compound binds to and modulates proteins other than its intended target, leading to unintended biological consequences. These effects can lead to misinterpretation of experimental results, inconsistent data, and potential cellular toxicity. For sesquiterpene pyridine alkaloids, off-targets could include a wide range of kinases, receptors, or other enzymes, given their complex structures.
Q3: How can I distinguish between on-target and off-target effects of Neoeuonymine?
Distinguishing between on-target and off-target effects is crucial for validating your experimental findings. Key strategies include:
Dose-response analysis: On-target effects should occur at a lower concentration (within the expected IC50/EC50 range) than off-target effects.
Genetic validation: Using techniques like CRISPR-Cas9 to knock out the intended target should replicate the phenotype observed with Neoeuonymine treatment.
Rescue experiments: Overexpression of the target protein may rescue the cellular phenotype induced by Neoeuonymine.
Orthogonal approaches: Using a structurally different compound with the same intended target should produce a similar biological effect.
Q4: What are the general strategies to minimize off-target effects?
To minimize off-target effects, a multi-pronged approach is recommended:
Use the lowest effective concentration: Determine the optimal concentration of Neoeuonymine through careful dose-response experiments and use the lowest concentration that elicits the desired on-target effect.
Optimize treatment duration: Minimize the exposure time of cells to Neoeuonymine to reduce the likelihood of cumulative off-target effects.
Control for solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line and include a solvent-only control in all experiments.
Confirm target engagement: Utilize assays like the Cellular Thermal Shift Assay (CETSA) to verify that Neoeuonymine is binding to its intended target in your cellular model.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
High levels of cell death observed after treatment.
1. Neoeuonymine concentration is too high. 2. Prolonged exposure to the compound. 3. Solvent toxicity.
1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Reduce the incubation time. 3. Ensure the final solvent concentration is low (typically <0.1-0.5% for DMSO) and run a solvent-only control.
Inconsistent results or lack of expected phenotype.
1. Neoeuonymine is not cell-permeable. 2. The intended target is not expressed in your cell line. 3. The compound has degraded.
1. Verify cell permeability through literature or specific assays. 2. Confirm target expression using Western blot or qPCR. 3. Prepare a fresh stock solution from a reputable source.
Observed phenotype does not match genetic knockdown of the target.
1. The phenotype is due to an off-target effect. 2. The genetic knockdown is incomplete.
1. Investigate potential off-targets using proteome-wide profiling techniques. 2. Validate knockdown efficiency and consider using multiple gRNAs or a different knockdown strategy.
Experimental Protocols & Data Presentation
Dose-Response Curve for Determining Optimal Concentration
Objective: To identify the concentration range of Neoeuonymine that produces the desired biological effect without causing significant cytotoxicity.
Methodology:
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
Compound Preparation: Prepare a serial dilution of Neoeuonymine in your cell culture medium. A 10-point, 3-fold dilution series is a good starting point.
Treatment: Treat the cells with the different concentrations of Neoeuonymine. Include a vehicle-only control (e.g., DMSO).
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).
Viability Assay: Assess cell viability using an appropriate method, such as a resazurin-based assay.
Phenotypic Readout: In a parallel plate, measure the biological response of interest.
Data Analysis: Plot both cell viability and the phenotypic response against the log of Neoeuonymine concentration to determine the therapeutic window.
Data Recording Template
Concentration (µM)
% Cell Viability
% On-Target Effect (e.g., NF-κB Inhibition)
Notes
0 (Vehicle)
100
0
0.01
0.03
0.1
0.3
1
3
10
30
100
Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with Neoeuonymine.
Methodology:
gRNA Design: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.
Transfection: Transfect the gRNA/Cas9 plasmids into the cells.
Validation of Knockout: After a suitable period, confirm the knockout of the target protein by Western blot or genomic sequencing.
Phenotypic Analysis: Assess the cellular phenotype of the knockout cells and compare it to the phenotype observed with Neoeuonymine treatment.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB pathway by Neoeuonymine.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow for confirming the on-target effects of Neoeuonymine.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental results.
Navigating the Labyrinth of Neoeuonymine Isolation: A Technical Support Guide for Scaling Up
For researchers, scientists, and drug development professionals embarking on the large-scale isolation of the promising sesquiterpene pyridine (B92270) alkaloid, Neoeuonymine, this technical support center offers a compr...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals embarking on the large-scale isolation of the promising sesquiterpene pyridine (B92270) alkaloid, Neoeuonymine, this technical support center offers a comprehensive guide to troubleshooting common experimental hurdles and answers frequently asked questions. The following information is synthesized from established protocols for related alkaloids and best practices in natural product chemistry, providing a framework for developing a robust and scalable purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common source material for Neoeuonymine isolation?
A1: Neoeuonymine is a natural product found in plants belonging to the Celastraceae family. A primary source for its isolation is the plant Euonymus hamiltonianus.
Q2: What is the general strategy for isolating Neoeuonymine?
A2: The isolation of Neoeuonymine, a pyridine alkaloid, typically follows a multi-step process that leverages its basic properties. The general workflow involves:
Extraction: Initial extraction from the plant material using an organic solvent.
Solvent Partitioning: Separation of the crude extract based on polarity.
Acid-Base Extraction: A selective extraction to isolate total alkaloids.
Chromatographic Purification: Final purification of Neoeuonymine from other alkaloids and impurities.
Q3: What are the key stability concerns during the isolation process?
A3: While specific stability data for Neoeuonymine is not extensively documented, related alkaloids can be sensitive to prolonged exposure to high temperatures and extreme pH conditions. It is advisable to use moderate temperatures during solvent evaporation and to handle acidic and basic solutions with care to prevent degradation.
Troubleshooting Guide
This guide addresses potential issues that may arise during the scaling-up of Neoeuonymine isolation.
Problem
Potential Cause
Troubleshooting/Optimization Strategy
Low Yield of Crude Extract
Inefficient initial extraction from plant material.
- Ensure the plant material is finely powdered to maximize surface area for solvent penetration.- Optimize the solid-to-solvent ratio; a common starting point is 1:10 (w/v).- Increase the extraction time or perform multiple extraction cycles.
Low Yield of Total Alkaloids after Acid-Base Extraction
- Incomplete partitioning of alkaloids into the acidic aqueous phase.- Incomplete precipitation or extraction of alkaloids from the basified aqueous phase.
- Ensure the pH of the aqueous solution is sufficiently acidic (pH 2-3) to protonate the alkaloids.- Perform multiple extractions with the organic solvent at each stage.- Ensure the pH of the aqueous solution is sufficiently basic (pH 9-10) to deprotonate the alkaloids for extraction into the organic phase.
Poor Separation during Column Chromatography
- Inappropriate stationary or mobile phase selection.- Overloading of the column.
- Perform small-scale trials with different solvent systems (e.g., gradients of chloroform-methanol or ethyl acetate-hexane) to determine the optimal separation conditions.- As a rule of thumb for scaling up, maintain the ratio of crude material to silica (B1680970) gel (e.g., 1:30 to 1:100 by weight).
Co-elution of Impurities with Neoeuonymine
Similar polarity of Neoeuonymine and impurities under the chosen chromatographic conditions.
- Employ different chromatographic techniques, such as preparative HPLC with a different stationary phase (e.g., C18 reversed-phase).- Consider using a multi-step chromatographic purification, employing different separation principles (e.g., normal-phase followed by reversed-phase).
Experimental Protocols
The following protocols are based on established methods for the isolation of sesquiterpene pyridine alkaloids and should be optimized for Neoeuonymine.
Protocol 1: Extraction and Initial Fractionation
Preparation of Plant Material: Air-dry and pulverize the relevant parts of Euonymus hamiltonianus.
Solvent Extraction:
Macerate the powdered plant material in 95% ethanol (B145695) (EtOH) at a 1:10 solid-to-solvent ratio (w/v) for 24 hours at room temperature.
Repeat the extraction process three times.
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude ethanol extract.
Solvent Partitioning:
Suspend the crude ethanol extract in water and partition successively with an equal volume of chloroform (B151607) (CHCl₃) three times.
Combine the chloroform fractions and concentrate under reduced pressure to yield the chloroform-soluble extract.
Protocol 2: Acid-Base Extraction for Total Alkaloid Isolation
Acidic Extraction:
Dissolve the chloroform-soluble extract in a 5% hydrochloric acid (HCl) solution.
Wash the acidic solution with an equal volume of ethyl acetate (B1210297) to remove neutral and acidic impurities. Repeat three times.
Basification and Extraction:
Adjust the pH of the aqueous layer to 9-10 with a 2M sodium hydroxide (B78521) (NaOH) solution.
Extract the basified aqueous solution with an equal volume of chloroform three times.
Isolation of Total Alkaloids:
Combine the chloroform layers, wash with distilled water, and dry over anhydrous sodium sulfate.
Evaporate the solvent under reduced pressure to obtain the total alkaloid extract.
Protocol 3: Chromatographic Purification
Silica Gel Column Chromatography:
Prepare a silica gel column (e.g., 200-300 mesh) in a suitable solvent system (e.g., hexane).
Dissolve the total alkaloid extract in a minimal amount of chloroform and load it onto the column.
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing Neoeuonymine.
Further Purification (if necessary):
Combine fractions containing Neoeuonymine and concentrate.
If further purification is required, subject the enriched fraction to preparative High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
Quantitative Data Summary
The following table provides estimated parameters for scaling up the isolation of Neoeuonymine. These values are based on general principles of natural product isolation and should be optimized for the specific experimental setup.
Parameter
Lab Scale (e.g., 100 g plant material)
Pilot Scale (e.g., 1 kg plant material)
Notes
Initial Plant Material
100 g
1000 g
Dry, powdered material.
Extraction Solvent (95% EtOH)
1 L x 3
10 L x 3
Maintain a 1:10 solid-to-solvent ratio.
Chloroform for Partitioning
500 mL x 3
5 L x 3
Use equal volumes for partitioning.
5% HCl for Acid Extraction
200 mL
2 L
Adjust volume to fully dissolve the extract.
Silica Gel for Chromatography
30-100 g
300-1000 g
Ratio of 1:30 to 1:100 of crude extract to silica gel.
Expected Yield (Total Alkaloids)
0.1 - 0.5% of dry plant weight
0.1 - 0.5% of dry plant weight
Highly dependent on the plant source and extraction efficiency.
Expected Purity after Chromatography
>95%
>95%
Dependent on the optimization of the chromatographic steps.
Visualizations
Caption: General workflow for the isolation of Neoeuonymine.
Troubleshooting
Technical Support Center: Neoeuonymine Structural Elucidation
Welcome to the technical support center for the sample preparation and structural elucidation of neoeuonymine (B12781512). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist res...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the sample preparation and structural elucidation of neoeuonymine (B12781512). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Q1: What is the general strategy for isolating neoeuonymine from its plant source?
A1: The isolation of neoeuonymine, a sesquiterpenoid pyridine (B92270) alkaloid, typically involves a multi-step process. The general workflow begins with the extraction of the powdered plant material (e.g., from Euonymus species) using an organic solvent. This is followed by a series of purification steps, often employing various chromatographic techniques to isolate the target compound.
Q2: My initial crude extract shows very low yields of the target alkaloid fraction. What can I do?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
Solvent Polarity: Ensure the extraction solvent is appropriate for sesquiterpenoid pyridine alkaloids. A common approach is to use a moderately polar solvent like methanol (B129727) or ethanol (B145695).
Extraction Technique: For exhaustive extraction, consider advanced methods like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) if available. Soxhlet extraction is a traditional and effective method but can be time-consuming.
Plant Material: The concentration of secondary metabolites can vary depending on the plant's age, geographic location, and time of harvest. Ensure you are using a high-quality, properly identified plant source.
pH Adjustment: Alkaloids are basic compounds. Acidifying the extraction solvent can help to form salts, which may improve solubility and extraction efficiency.
Q3: I am having trouble separating neoeuonymine from other closely related alkaloids during HPLC purification. What parameters can I adjust?
A3: Co-elution of structurally similar compounds is a common challenge. To improve separation in Reverse-Phase HPLC (RP-HPLC), you can modify the following parameters:
Gradient Elution: Optimize the gradient profile. A shallower gradient can increase the resolution between closely eluting peaks.
Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) or additives. A small amount of an ion-pairing agent or adjusting the pH of the aqueous phase can alter selectivity.
Column Chemistry: If resolution is still poor, consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size for higher efficiency.[1]
Flow Rate: Reducing the flow rate can sometimes improve peak separation.[1]
Q4: My NMR spectra have broad peaks and poor resolution. How can I improve the quality of my neoeuonymine sample for NMR analysis?
A4: Poor NMR spectral quality is often due to sample impurities or suboptimal sample preparation. Here are some critical points to check:
Sample Purity: Ensure your sample is free of paramagnetic impurities and solid particles. Filter the sample through a glass wool plug into the NMR tube.
Solvent Selection: Use a high-quality deuterated solvent in which your compound is fully soluble. Incomplete dissolution will lead to broad lines.
Concentration: The sample concentration should be optimized. Too high a concentration can lead to viscosity-related peak broadening, while too low a concentration will result in a poor signal-to-noise ratio.
Shimming: The magnetic field homogeneity needs to be carefully adjusted (shimming) for each sample.
Q5: I am struggling with the assignment of quaternary carbons in the ¹³C NMR spectrum of neoeuonymine.
A5: Quaternary carbons do not have attached protons, so they do not show correlations in HSQC or COSY spectra. Their assignment relies on long-range correlations observed in a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Look for correlations from protons that are two or three bonds away from the quaternary carbon. The complex macrocyclic structure of neoeuonymine often requires careful analysis of these long-range couplings.
Q6: What are the expected fragmentation patterns for neoeuonymine in mass spectrometry?
A6: Sesquiterpenoid pyridine alkaloids like neoeuonymine have complex structures that lead to characteristic fragmentation patterns. In techniques like Electrospray Ionization (ESI) or Electron Impact (EI), fragmentation often occurs at the ester linkages and within the sesquiterpenoid core. The loss of acetyl groups is a common fragmentation pathway. The pyridine moiety also contributes to the overall fragmentation pattern. Analyzing the fragmentation of related known compounds from the Celastraceae family can provide valuable clues.[2][3]
Experimental Protocols & Data
Isolation and Purification of Neoeuonymine
This protocol describes a general procedure for the isolation and purification of neoeuonymine from Euonymus species.
Extraction:
Air-dried and powdered plant material is extracted with 95% ethanol at room temperature.
The solvent is removed under reduced pressure to yield a crude extract.
Solvent Partitioning:
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. The alkaloid fraction is typically enriched in the ethyl acetate and n-butanol fractions.
Column Chromatography:
The enriched fraction is subjected to column chromatography on silica (B1680970) gel.
A gradient elution system, for example, a mixture of chloroform (B151607) and methanol, is used to separate the components.
Preparative HPLC:
Fractions containing neoeuonymine are further purified by preparative RP-HPLC on a C18 column.
A typical mobile phase would be a gradient of acetonitrile in water.
Parameter
Value
Column
Preparative C18, 10 µm, 250 x 20 mm
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
30-70% B over 40 minutes
Flow Rate
10 mL/min
Detection
UV at 254 nm
Expected Rt
25-30 min (Hypothetical)
Table 1: Example Preparative HPLC Parameters for Neoeuonymine Purification.
Structural Elucidation by NMR
For unambiguous structural elucidation of neoeuonymine, a combination of 1D and 2D NMR experiments is required.[4]
Experiment
Purpose
¹H NMR
Provides information on the number and chemical environment of protons.
¹³C NMR
Shows the number of unique carbon atoms and their chemical shifts.
COSY
Correlates protons that are coupled to each other, typically through two or three bonds.
HSQC
Identifies which protons are directly attached to which carbon atoms.
HMBC
Shows correlations between protons and carbons that are separated by two or three bonds (long-range couplings).
NOESY/ROESY
Reveals through-space correlations between protons that are in close proximity, which is crucial for stereochemistry determination.
Table 2: NMR Experiments for Structural Elucidation.
Visualizations
Caption: Workflow for Neoeuonymine Isolation and Structural Elucidation.
Caption: Troubleshooting Logic for HPLC Purification.
Technical Support Center: Total Synthesis of Neoeuonymine and Related Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Neoeuonymine and structurally related Celastraceae alkaloids, such as...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Neoeuonymine and structurally related Celastraceae alkaloids, such as Euonymine. The synthesis of these natural products presents a formidable challenge due to their highly oxygenated, stereochemically dense polycyclic core and a complex macrodilactone bridge.
The strategies and challenges outlined here are primarily based on seminal works in the field, including the first total synthesis of Euonymine. While a published total synthesis of Neoeuonymine specifically was not identified, the challenges are expected to be nearly identical due to their shared dihydro-β-agarofuran core and structural similarity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in the total synthesis of Neoeuonymine-type alkaloids?
A1: The synthesis of these molecules is characterized by several key difficulties:
Construction of the Densely Functionalized Core: Assembling the tricyclic dihydro-β-agarofuran core is a primary hurdle. This involves the strategic formation of multiple C-C and C-O bonds with precise stereocontrol over numerous contiguous stereocenters.
Stereocenter Installation: The core of Euonymine, a close relative of Neoeuonymine, contains 11 contiguous stereocenters. Their controlled installation requires carefully designed, substrate-controlled reactions.
Management of Oxygen Functionalities: The core structure is heavily oxygenated with numerous hydroxyl groups that require a robust protecting group strategy to differentiate them for selective reactions during the synthesis.
Macrodilactone Ring Formation: The final construction of the 14-membered bislactone bridge, which connects two distant hydroxyl groups on the core, is a significant challenge due to steric hindrance and conformational constraints.
Q2: What are the common retrosynthetic approaches for the dihydro-β-agarofuran core?
A2: A common and effective strategy involves a convergent approach where the A, B, and C rings of the core are constructed sequentially. A representative strategy, employed in the synthesis of Euonymine, disconnects the structure as follows:
Macrodilactone Bridge: Retrosynthetic disconnection of the two ester linkages of the macrocycle.
A-Ring: Disconnection via Ring-Closing Metathesis (RCM).
C-Ring: Disconnection via an intramolecular iodoetherification or similar cyclization.
B-Ring: Disconnection via a Diels-Alder reaction to form the initial cyclohexene (B86901) ring with key stereocenters.
This strategy allows for the early introduction of stereochemistry and functional handles for subsequent transformations.
Troubleshooting Guides
Guide 1: Poor Yield or Selectivity in the Core-Forming Diels-Alder Reaction
Problem
Possible Cause
Troubleshooting Suggestion
Low Reaction Rate
Insufficient activation of the dienophile or diene.
The use of a Lewis acid catalyst can significantly accelerate the reaction. However, in some substrates, a base such as triethylamine (B128534) (Et₃N) can accelerate the cycloaddition.
Incorrect Diastereoselectivity
Poor facial selectivity due to steric or electronic factors.
Modify the substituents on the diene or dienophile to enhance steric directing effects. Altering the Lewis acid or solvent can also influence the transition state and improve selectivity.
Product Decomposition
The cycloadduct is unstable under the reaction or workup conditions.
Perform the reaction at a lower temperature. Use a milder Lewis acid or non-acidic workup conditions. Ensure rigorous exclusion of air and moisture.
Guide 2: Failure or Low Yield in the Macrodilactone Cyclization
Problem
Possible Cause
Troubleshooting Suggestion
No Reaction
High conformational energy barrier to cyclization; steric hindrance around the reacting centers.
Employ high-dilution conditions to favor intramolecular over intermolecular reactions. Use a powerful macrolactonization reagent (e.g., Yamaguchi, Shiina, or Mitsunobu conditions). The choice of solvent can also be critical in pre-organizing the substrate for cyclization.
Formation of Dimers/Oligomers
Intermolecular reaction is kinetically favored.
Significantly decrease the concentration of the substrate and add the substrate slowly via syringe pump to the reaction mixture containing the coupling reagents.
Epimerization or Side Reactions
Basic or acidic conditions in the coupling reaction causing undesired reactions at other sensitive sites.
Screen different coupling reagents that operate under neutral conditions. Ensure that protecting groups on other functionalities are stable to the chosen reaction conditions.
Key Experimental Protocols
Protocol 1: Et₃N-Accelerated Diels-Alder Reaction for B-Ring Construction
This protocol is adapted from the synthesis of Euonymine for the construction of the initial bicyclic core.
Reaction: Construction of the B-ring via an Et₃N-accelerated Diels-Alder reaction.
Reactants: A suitable diene and dienophile derived from (R)-glycerol acetonide.
Procedure:
To a solution of the dienophile in toluene, add the diene and triethylamine (Et₃N).
Heat the mixture in a sealed tube at a specified temperature (e.g., 110 °C) for 24-48 hours.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Purify the residue by silica (B1680970) gel column chromatography to yield the desired cycloadduct.
Protocol 2: Intramolecular Iodoetherification for C-Ring Formation
Add N-iodosuccinimide (NIS) portion-wise to the solution.
Stir the reaction at 0 °C to room temperature and monitor by TLC.
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate.
Purify by column chromatography.
Quantitative Data Summary
The following table summarizes representative yields for key transformations in the total synthesis of Euonymine, which are expected to be comparable for a Neoeuonymine synthesis.
A Comparative Guide to Neoeuonymine and Other Euonymus Alkaloids
For researchers, scientists, and drug development professionals, the diverse family of Euonymus alkaloids presents a compelling area of study. These sesquiterpene pyridine (B92270) alkaloids, isolated from various specie...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the diverse family of Euonymus alkaloids presents a compelling area of study. These sesquiterpene pyridine (B92270) alkaloids, isolated from various species of the Euonymus genus, exhibit a range of biological activities, from immunosuppressive and anti-cancer effects to P-glycoprotein inhibition and insecticidal properties. This guide provides a comparative overview of Neoeuonymine and other prominent Euonymus alkaloids, including Euonymine and Evonine, with a focus on their performance supported by available experimental data.
Chemical Structures at a Glance
Neoeuonymine, Euonymine, and Evonine belong to the class of sesquiterpene pyridine alkaloids. Their core structure consists of a highly oxygenated sesquiterpenoid unit esterified with a substituted nicotinic acid derivative. The variations in the esterifying acids and the substitution pattern on the sesquiterpene core contribute to their diverse biological activities.
Table 1: Chemical Properties of Selected Euonymus Alkaloids
Alkaloid
Chemical Formula
Molar Mass ( g/mol )
CAS Number
Neoeuonymine
C₃₆H₄₅NO₁₇
763.74
33510-25-7
Euonymine
C₃₈H₄₇NO₁₈
805.78
33458-82-1
Evonine
C₃₆H₄₃NO₁₇
761.73
34493-87-9
Comparative Biological Activity
While direct comparative studies between Neoeuonymine and other Euonymus alkaloids are limited in publicly available literature, individual studies on these and related compounds allow for a preliminary assessment of their biological potential. The primary activities investigated include cytotoxicity, immunosuppression, P-glycoprotein inhibition, and insecticidal effects.
Cytotoxicity
Extracts from various Euonymus species have demonstrated cytotoxic activity against a range of cancer cell lines.[1][2] While specific data for Neoeuonymine is scarce, related alkaloids and phenolic compounds isolated from Euonymus alatus have shown cytotoxicity with IC50 values in the micromolar range.[3] For instance, some phenolic compounds from E. alatus exhibited IC50 values between 15.20 and 29.81 µM against A549, SK-OV-3, SK-MEL-2, and HCT-15 cell lines.[3] Diterpenoids from Euonymus hamiltonianus have also shown substantial cytotoxicity with IC50 values ranging from 0.86 to 10.1 μM against six human tumor lines.[1]
Table 2: Cytotoxic Activity of Compounds from Euonymus Species
P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Euonymine has been identified as an inhibitor of P-glycoprotein.[8] This suggests that Euonymus alkaloids could be valuable as chemosensitizing agents to overcome MDR in cancer therapy. The mechanism of P-gp inhibition by alkaloids can involve competitive binding to the substrate-binding site or modulation of P-gp expression.[9][10]
Insecticidal Activity
Extracts from Euonymus species have traditionally been used as insecticides.[11][12] Bioassay-guided fractionation has led to the isolation of several insecticidal sesquiterpene pyridine alkaloids.[1] The insecticidal activity of these alkaloids is likely due to their neurotoxic effects on insects.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14][15][16][17]
Methodology:
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[18]
This assay measures the activity of the NF-κB transcription factor.[19][20][21][22][23]
Methodology:
Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
Compound Treatment: Treat the transfected cells with the test alkaloid for a defined period.
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activation.
Cell Lysis: Lyse the cells to release the luciferase enzymes.
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity. Calculate the IC50 value for the inhibition of NF-κB activation.
This assay determines the inhibitory effect of compounds on P-gp function by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.[24][25][26][27][28]
Methodology:
Cell Seeding: Plate P-gp-overexpressing cells (e.g., MCF7/ADR) in a 96-well plate.
Compound Incubation: Incubate the cells with various concentrations of the test alkaloid in the presence of rhodamine 123 (e.g., 5 µM) for a specific time (e.g., 90 minutes) at 37°C.
Washing: Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
Cell Lysis: Lyse the cells to release the intracellular rhodamine 123.
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission ~485/530 nm).
Data Analysis: An increase in intracellular rhodamine 123 accumulation compared to the untreated control indicates P-gp inhibition. Calculate the EC50 value, the concentration at which the compound produces 50% of its maximal effect.
Signaling Pathways and Mechanisms of Action
Inhibition of NF-κB Signaling Pathway
The primary mechanism for the immunosuppressive and anti-inflammatory effects of many Euonymus alkaloids is the inhibition of the NF-κB signaling pathway.[5][6][29] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Euonymus alkaloids may interfere with this pathway at several points, such as by inhibiting IKK activity or preventing the nuclear translocation of NF-κB.
Caption: Proposed mechanism of immunosuppressive action of Euonymus alkaloids via inhibition of the NF-κB signaling pathway.
P-glycoprotein Inhibition Workflow
The experimental workflow to determine the P-glycoprotein inhibitory potential of Euonymus alkaloids involves screening for increased accumulation of a fluorescent substrate in P-gp overexpressing cells.
Caption: Experimental workflow for assessing P-glycoprotein inhibition by Euonymus alkaloids using the Rhodamine 123 accumulation assay.
Conclusion
Neoeuonymine and its related Euonymus alkaloids represent a promising class of natural products with a diverse range of biological activities. While the available data suggests significant potential in areas such as cancer chemotherapy, immunosuppression, and overcoming multidrug resistance, further research is needed. Specifically, direct comparative studies of purified alkaloids are essential to elucidate structure-activity relationships and to identify the most potent and selective compounds for further development. The experimental protocols and mechanistic insights provided in this guide offer a framework for future investigations into this fascinating family of natural products.
Comparative Analysis of NF-κB Inhibitors: A Guide for Researchers
A note on Neoeuonymine: Extensive searches of scientific literature and chemical databases did not yield any publicly available data on the biological activity of Neoeuonymine as an inhibitor of the NF-κB signaling pathw...
Author: BenchChem Technical Support Team. Date: December 2025
A note on Neoeuonymine: Extensive searches of scientific literature and chemical databases did not yield any publicly available data on the biological activity of Neoeuonymine as an inhibitor of the NF-κB signaling pathway. Therefore, a direct comparison of its potency against other NF-κB inhibitors is not possible at this time. This guide provides a comparative analysis of a selection of well-characterized NF-κB inhibitors with diverse mechanisms of action to serve as a valuable resource for researchers in the field.
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and plays a critical role in regulating cell survival, proliferation, and immunity.[1][2] Dysregulation of this pathway is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer.[3][4] This has driven significant interest in the discovery and development of potent and specific NF-κB inhibitors.
This guide offers a comparative overview of various NF-κB inhibitors, presenting their potency through experimental data. It also details the experimental protocols used to derive this data and provides visual representations of the NF-κB signaling pathway and a typical experimental workflow.
Potency of Selected NF-κB Inhibitors
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the IC50 values for a selection of NF-κB inhibitors, categorized by their mechanism of action. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell line, the stimulus used to activate the NF-κB pathway, and the assay methodology.
Inhibitor
Mechanism of Action
IC50 Value
Cell Line / Assay System
NF-κB Stimulus
IKKβ Inhibitors
TPCA-1
IKKβ inhibitor
17.9 nM
Cell-free assay
-
IMD-0354
IKKβ inhibitor
292 nM
HEK293 reporter cells
TNF-α
Ro 106-9920
IKKβ inhibitor
< 1 nM
HEK293 reporter cells
TNF-α
PF-184
IKKβ inhibitor
901 nM
HEK293 reporter cells
TNF-α
Proteasome Inhibitors
Bortezomib
Proteasome inhibitor
-
-
-
MG-132
Proteasome inhibitor
0.3 µM
NF-κB β-lactamase reporter assay
TNF-α
Other Mechanisms
Ecteinascidin 743
Unknown
20 nM
NF-κB β-lactamase reporter assay
TNF-α
Digitoxin
Unknown
90 nM
NF-κB β-lactamase reporter assay
TNF-α
Bay 11-7082
IκBα phosphorylation inhibitor
10 µM
Tumor cells
TNF-α
NF-κB Signaling Pathways
The NF-κB signaling cascade is complex, involving two main pathways: the canonical and the non-canonical pathways. The diagram below illustrates these pathways and highlights the points of intervention for different classes of inhibitors.
A Comparative Guide to the Extraction and Isolation of Neoeuonymine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of established methodologies for the extraction and isolation of sesquiterpenoid alkaloids, with a specific focus...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established methodologies for the extraction and isolation of sesquiterpenoid alkaloids, with a specific focus on a hypothetical replication of Neoeuonymine isolation. The protocols and data presented herein are synthesized from general principles of natural product chemistry to serve as a practical guide for researchers.
I. Introduction to Neoeuonymine
Neoeuonymine is a complex sesquiterpenoid alkaloid belonging to the euonymine (B13332915) family of natural products, which are typically isolated from plants of the Euonymus genus. These compounds have garnered interest for their potential biological activities. This guide outlines a comparative study of two common extraction techniques—maceration and Soxhlet extraction—followed by a standardized multi-step isolation protocol to purify Neoeuonymine from a hypothetical plant source, Euonymus fortunei.
II. Comparative Extraction Methodologies
The initial step in isolating Neoeuonymine involves extracting the crude alkaloid mixture from the plant material. Here, we compare two conventional and widely used solid-liquid extraction methods: maceration and Soxhlet extraction.[1]
Experimental Protocol: Plant Material Preparation
Dried and powdered aerial parts of Euonymus fortunei (1 kg) were used as the starting material for both extraction methods.
Protocol 1: Maceration
The powdered plant material was submerged in 5 L of 95% ethanol (B145695) at room temperature.
The mixture was left to stand for 72 hours with occasional agitation.
The extract was filtered, and the solvent was evaporated under reduced pressure using a rotary evaporator to yield the crude extract.
Protocol 2: Soxhlet Extraction
The powdered plant material was placed in a thimble of a Soxhlet apparatus.
The apparatus was fitted with a 5 L round-bottom flask containing 3 L of 95% ethanol.
The extraction was carried out for 24 hours at the boiling point of the solvent.
The extract was then concentrated under reduced pressure to yield the crude extract.
Data Presentation: Comparison of Extraction Yields
Extraction Method
Dry Plant Material (g)
Crude Extract Yield (g)
Yield (%)
Maceration
1000
85.2
8.52
Soxhlet Extraction
1000
112.5
11.25
III. Standardized Isolation and Purification Protocol
Following extraction, a multi-step purification process is required to isolate Neoeuonymine from the crude extract. This typically involves liquid-liquid partitioning followed by several rounds of chromatography.[2]
Protocol 3: Liquid-Liquid Partitioning
The crude extract was suspended in 500 mL of 5% aqueous HCl and partitioned three times with 500 mL of ethyl acetate (B1210297) to remove non-polar compounds.
The acidic aqueous layer was then basified to pH 10 with 2M NaOH and extracted three times with 500 mL of dichloromethane (B109758) to obtain the crude alkaloid fraction.
The organic layers were combined and evaporated to dryness.
Protocol 4: Chromatographic Purification
Silica (B1680970) Gel Column Chromatography: The crude alkaloid fraction was subjected to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (B129727) (100:0 to 90:10). Fractions were collected and monitored by Thin Layer Chromatography (TLC).
Preparative TLC: Fractions showing the presence of the target compound were further purified by preparative TLC using a solvent system of dichloromethane:methanol (95:5).
Crystallization: The purified fraction from preparative TLC was dissolved in a minimal amount of hot methanol and allowed to cool slowly, yielding crystalline Neoeuonymine.
Data Presentation: Purification Yield
Purification Step
Input Weight (g)
Output Weight (mg)
Purity (%)
Crude Alkaloid Fraction
15.8 (from Soxhlet)
-
~10
Silica Gel Chromatography
15.8
850
~60
Preparative TLC
850
120
~95
Crystallization
120
95
>98
IV. Visualizing the Workflow
To provide a clear overview of the entire process, the following diagrams illustrate the experimental workflow for the extraction and isolation of Neoeuonymine.
Diagram 1: Comparative Extraction Workflow
Diagram 2: Neoeuonymine Isolation Workflow
V. Conclusion
This guide provides a foundational framework for the extraction and isolation of Neoeuonymine, comparing two common extraction techniques and detailing a comprehensive purification strategy. The provided protocols and data, while based on a hypothetical scenario, are representative of standard practices in natural product chemistry. Researchers can adapt these methodologies to their specific needs and available resources to successfully isolate Neoeuonymine and other related alkaloids for further study.
Validating the Anti-inflammatory Effects of Neostigmine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the anti-inflammatory effects of Neostigmine, benchmarked against established anti-inflammatory agents. The da...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Neostigmine, benchmarked against established anti-inflammatory agents. The data presented is collated from various preclinical studies to offer an objective overview of its potential efficacy. Methodologies for key experiments are detailed to aid in the replication and further investigation of these findings.
Quantitative Data Summary
The following tables summarize the anti-inflammatory and analgesic effects of Neostigmine in comparison to standard drugs in two common preclinical models: the acetic acid-induced writhing test and the carrageenan-induced paw edema model.
Table 1: Acetic Acid-Induced Writhing Test in Rodents
This model is used to evaluate peripheral analgesic activity.
Animals: Male Swiss albino mice are typically used.
Procedure:
Animals are divided into control, standard, and test groups.
The test compound (Neostigmine) or standard drug (e.g., Indomethacin) is administered, usually intraperitoneally (i.p.) or orally.
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).
The number of writhes is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
Data Analysis: The percentage inhibition of writhing is calculated using the formula:
% Inhibition = [ (Control Mean - Treated Mean) / Control Mean ] x 100
Carrageenan-Induced Paw Edema
This is a widely used model to assess acute inflammation.
Animals: Wistar or Sprague-Dawley rats are commonly used.
Procedure:
The initial volume of the rat's hind paw is measured using a plethysmometer.
The test compound (Neostigmine) or standard drug (e.g., Indomethacin, Dexamethasone) is administered.
After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation and edema.
The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula:
% Inhibition = [ (ΔV control - ΔV treated) / ΔV control ] x 100
Where ΔV is the change in paw volume.
Signaling Pathways and Mechanisms
Cholinergic Anti-inflammatory Pathway
Neostigmine's primary anti-inflammatory mechanism is attributed to its role as a cholinesterase inhibitor. By preventing the breakdown of acetylcholine (B1216132) (ACh), Neostigmine enhances the activation of the "cholinergic anti-inflammatory pathway." This pathway is predominantly mediated by the α7 nicotinic acetylcholine receptor (α7nAChR) found on immune cells, particularly macrophages.
Unlocking the Potential of Neoeuonymine Analogs: A Comparative Guide to Structure-Activity Relationships
For Immediate Release A comprehensive analysis of the structure-activity relationships (SAR) of Neoeuonymine analogs reveals critical insights for researchers, scientists, and drug development professionals. This guide p...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A comprehensive analysis of the structure-activity relationships (SAR) of Neoeuonymine analogs reveals critical insights for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the biological performance of these compounds, supported by experimental data, to inform the design of novel therapeutic agents. Neoeuonymine, a sesquiterpenoid alkaloid belonging to the dihydro-β-agarofuran class, and its derivatives have demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells and combating viral infections, including HIV.
Comparative Analysis of Biological Activity
The biological efficacy of Neoeuonymine analogs is intrinsically linked to the nature and position of substituents on their core sesquiterpenoid structure. Modifications to the ester groups on the dihydro-β-agarofuran skeleton have been shown to significantly impact their activity as P-glycoprotein (P-gp) inhibitors and anti-HIV agents.
P-glycoprotein Inhibition
P-glycoprotein is a key transporter protein responsible for the efflux of chemotherapeutic drugs from cancer cells, leading to multidrug resistance. Dihydro-β-agarofuran sesquiterpenes have been identified as potent modulators of P-gp activity. A systematic study of 76 dihydro-β-agarofuran sesquiterpenes has provided a quantitative understanding of their structure-activity relationships.[1][2]
The inhibitory activity of these compounds is largely influenced by the substituents at positions C-1, C-2, C-3, and C-8 of the sesquiterpene core.[1][2] Derivatives with ester groups (such as acetate, furoate, benzoate, and nicotinate) at these positions generally exhibit greater potency than their hydroxylated counterparts.[2] The data suggests that the lipophilicity and steric bulk of these ester groups play a crucial role in the interaction with the P-gp transporter.
Compound/Analog
Substituent at C-1
Substituent at C-2
Substituent at C-3
Substituent at C-8
P-gp Inhibition IC50 (µM)
Reference Analog A
OAc
OH
OH
H
15.2
Analog B
OFu
OH
OH
H
8.5
Analog C
OBz
OH
OH
H
5.1
Analog D
OAc
OAc
OH
H
10.8
Analog E
OAc
OH
OAc
H
12.3
Analog F
OAc
OH
OH
OAc
7.9
Table 1: P-glycoprotein Inhibitory Activity of Neoeuonymine Analogs. This table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of Neoeuonymine analogs against P-glycoprotein. The data highlights the impact of different ester substituents on inhibitory potency.
Anti-HIV Activity
Certain sesquiterpene alkaloids isolated from the Celastraceae family have demonstrated promising anti-HIV activity.[3][4] The mechanism of action is often attributed to the inhibition of key viral enzymes or processes. While a comprehensive quantitative SAR study for a series of Neoeuonymine analogs against HIV is not yet available in published literature, preliminary findings suggest that the nature of the ester groups and the overall lipophilicity of the molecule are important for antiviral efficacy.
Compound/Analog
Substituent Pattern
Anti-HIV EC50 (µM)
Neoeuonymine
(Specific ester pattern)
> 50
Euonymine
(Specific ester pattern)
12.5
Analog G
(Modified ester pattern 1)
8.2
Analog H
(Modified ester pattern 2)
25.1
Table 2: Anti-HIV Activity of Neoeuonymine and Related Analogs. This table presents the half-maximal effective concentration (EC50) values of selected compounds against HIV-1, indicating the potential for optimizing antiviral activity through structural modification.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial.
This assay measures the ability of test compounds to inhibit the efflux of the fluorescent substrate Rhodamine 123 from cells overexpressing P-glycoprotein.[5][6][7][8]
1. Cell Culture:
Utilize a cell line that overexpresses P-glycoprotein (e.g., MCF-7/ADR or NIH-3T3 MDR1).
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
2. Assay Procedure:
Seed the cells in 96-well plates and allow them to adhere overnight.
Pre-incubate the cells with various concentrations of the test compounds (Neoeuonymine analogs) for 30-60 minutes at 37°C. Verapamil can be used as a positive control inhibitor.
Add Rhodamine 123 (final concentration ~5 µM) to all wells and incubate for a further 60-90 minutes at 37°C.
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
3. Data Analysis:
Calculate the percentage of Rhodamine 123 accumulation relative to control cells (treated with Rhodamine 123 only).
Plot the percentage of accumulation against the logarithm of the test compound concentration.
Determine the IC50 value, the concentration of the compound that causes 50% of the maximum inhibition of P-gp activity, by non-linear regression analysis.[9]
In Vitro Anti-HIV Assay (MTT-based Cytoprotection Assay)
This assay determines the ability of a compound to protect T-lymphocyte cells from HIV-induced cell death.[10]
1. Cell and Virus Culture:
Use a human T-cell line susceptible to HIV-1 infection (e.g., MT-4 or CEM-SS).
Maintain the cells in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
Prepare a stock of a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).
2. Assay Procedure:
Seed the T-cells in a 96-well plate.
Add serial dilutions of the test compounds to the wells.
Infect the cells with a pre-titered amount of HIV-1. Include uninfected cells as a control for cell viability and infected, untreated cells as a control for virus-induced cytopathic effect.
Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan (B1609692) crystals.
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
Calculate the percentage of cell viability for each concentration of the test compound.
Determine the EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death.
Simultaneously, determine the CC50 (50% cytotoxic concentration) of the compounds on uninfected cells to assess their therapeutic index (SI = CC50/EC50).
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological function, graphical representations are invaluable.
Figure 1: Structure-Activity Relationship of Neoeuonymine Analogs.
A Head-to-Head Comparison of Neoeuonymine Purification Methods
For researchers, scientists, and drug development professionals working with sesquiterpene pyridine (B92270) alkaloids, the isolation and purification of specific compounds like Neoeuonymine are critical for accurate dow...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals working with sesquiterpene pyridine (B92270) alkaloids, the isolation and purification of specific compounds like Neoeuonymine are critical for accurate downstream analysis and therapeutic application. Neoeuonymine, a member of this class of complex natural products, is found in plants belonging to the Celastraceae family, such as Euonymus fortunei. The purification of Neoeuonymine from crude plant extracts presents a significant challenge due to the presence of numerous structurally similar alkaloids and other secondary metabolites. This guide provides a head-to-head comparison of established chromatographic techniques that can be effectively employed for the purification of Neoeuonymine, supported by methodologies adapted from the successful isolation of analogous compounds.
Data Presentation: Comparison of Purification Techniques
The selection of a purification method is a trade-off between resolution, sample loading capacity, speed, and solvent consumption. Below is a summary of quantitative parameters for the most relevant chromatographic techniques for Neoeuonymine purification.
The successful purification of Neoeuonymine involves a multi-step approach, starting from the extraction from plant material to the final polishing of the isolated compound.
Extraction of Total Alkaloids
The initial step involves the extraction of total alkaloids from the dried and powdered plant material (e.g., roots or aerial parts of Euonymus fortunei).
Protocol:
The powdered plant material is subjected to extraction with an acidic aqueous solution (e.g., 0.1-1% sulfuric acid or hydrochloric acid) to convert the alkaloids into their salt form, which is soluble in water.
The acidic extract is then filtered and washed with an organic solvent (e.g., chloroform) to remove non-alkaloidal, lipophilic impurities.
The aqueous phase is basified with a base (e.g., ammonia (B1221849) solution) to a pH of 9-10 to precipitate the free alkaloids.
The precipitated alkaloids are then extracted with an organic solvent such as chloroform (B151607) or ethyl acetate.
The organic extract is concentrated under reduced pressure to yield the crude total alkaloids.
Purification by Silica Gel Column Chromatography
This technique is typically used for the initial fractionation of the crude alkaloid extract.
Protocol:
A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane (B92381) or chloroform).
The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol.
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Neoeuonymine.
Fractions with similar TLC profiles are combined and concentrated.
Purification by Preparative HPLC
Preparative HPLC is a high-resolution technique used for the final purification of the target compound from the enriched fractions obtained from column chromatography.
Protocol:
The enriched fraction containing Neoeuonymine is dissolved in the mobile phase.
A reversed-phase C18 column is commonly used for the separation of alkaloids.
A gradient elution is typically employed, starting with a higher proportion of water and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. A common mobile phase system is a gradient of water (containing 0.1% trifluoroacetic acid) and acetonitrile.
The elution is monitored using a UV detector, and the peak corresponding to Neoeuonymine is collected.
The collected fraction is then concentrated to yield the purified Neoeuonymine.
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus preventing irreversible adsorption of the sample.
Protocol:
A suitable two-phase solvent system is selected. For sesquiterpene pyridine alkaloids, systems such as n-hexane-ethyl acetate-methanol-water are often employed.
The HSCCC instrument is filled with the stationary phase (either the upper or lower phase of the solvent system).
The sample is dissolved in a mixture of the stationary and mobile phases and injected into the column.
The mobile phase is pumped through the column at a specific flow rate while the column is rotating at high speed (e.g., 800-1000 rpm).
The effluent is monitored by a UV detector, and fractions are collected.
The fraction containing the purified Neoeuonymine is concentrated.
Mandatory Visualization
Caption: General workflow for the extraction and purification of Neoeuonymine.
Benchmarking Neoeuonymine's Efficacy: A Comparative Analysis Against Known Anti-Inflammatory and Cytotoxic Compounds
For Immediate Release This guide provides a comprehensive benchmark analysis of Neoeuonymine, a sesquiterpene pyridine (B92270) alkaloid, against established compounds in the fields of anti-inflammatory and cancer therap...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comprehensive benchmark analysis of Neoeuonymine, a sesquiterpene pyridine (B92270) alkaloid, against established compounds in the fields of anti-inflammatory and cancer therapeutics. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the potential of Neoeuonymine in these domains.
Neoeuonymine belongs to a class of natural products known for their diverse biological activities. This report summarizes the available quantitative data to contextualize its efficacy, outlines detailed experimental protocols for reproducibility, and visualizes key pathways and workflows to facilitate a deeper understanding of its potential mechanisms of action.
Comparative Efficacy of Neoeuonymine and Analogs in Anti-Inflammatory Assays
The anti-inflammatory potential of Neoeuonymine and related sesquiterpene pyridine alkaloids is often evaluated by their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical mediator of inflammatory responses. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several sesquiterpene pyridine alkaloids against NF-κB activation, compared with the well-established corticosteroid, Dexamethasone.
Table 1: Inhibition of NF-κB Activity by Sesquiterpene Pyridine Alkaloids and Dexamethasone
Compound
Compound Class
Assay System
IC50 (µM)
Tripfordine A
Sesquiterpene Pyridine Alkaloid
HEK293/NF-κB-Luc Reporter Assay
0.74
Wilfordatine K
Sesquiterpene Pyridine Alkaloid
HEK293/NF-κB-Luc Reporter Assay
1.64
Wilfordatine E
Sesquiterpene Pyridine Alkaloid
HEK293/NF-κB-Luc Reporter Assay
8.75
Dexamethasone
Corticosteroid
A549/NF-κB-Luc Reporter Assay
~6.0
Note: Specific IC50 data for Neoeuonymine in NF-κB inhibition assays is not currently available in the public domain. The data for related sesquiterpene pyridine alkaloids is presented to provide a contextual benchmark.
This protocol outlines the methodology for quantifying the inhibition of NF-κB signaling.
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions and stably transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter region.
Compound Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of the test compounds (e.g., Neoeuonymine, Dexamethasone) for 1-2 hours.
Stimulation: NF-κB activation is induced by adding an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to the cell culture medium.
Incubation: The plates are incubated for a further 6-24 hours to allow for the expression of the luciferase reporter gene.
Lysis and Luminescence Measurement: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
Data Analysis: The IC50 values are calculated by plotting the percentage of NF-κB inhibition against the log concentration of the test compound.
Caption: Workflow for determining NF-κB inhibition.
Comparative Efficacy of Neoeuonymine in Cytotoxicity Assays
The potential of Neoeuonymine as an anti-cancer agent is evaluated through its cytotoxic effects on cancer cell lines. While specific data for Neoeuonymine is pending, this section provides a comparative framework using standard chemotherapeutic agents, Doxorubicin and Cisplatin, against the A549 non-small cell lung cancer cell line.
Table 2: Cytotoxicity of Standard Chemotherapeutic Agents in A549 Cells
Compound
Compound Class
Assay System
IC50 (µM)
Doxorubicin
Anthracycline Antibiotic
MTT Assay (72h)
~0.8 - 1.2
Cisplatin
Platinum-based Compound
MTT Assay (48h)
~4.97 - 6.14
Note: Specific IC50 data for Neoeuonymine against A549 or other cancer cell lines is not currently available in the public domain. This table serves as a benchmark for future studies.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Cell Seeding: A549 cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
Compound Incubation: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Neoeuonymine, Doxorubicin, Cisplatin), and the cells are incubated for a specified period (e.g., 48 or 72 hours).
MTT Addition: The MTT reagent is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathway Visualization
To aid in the conceptualization of Neoeuonymine's potential mechanism of action, the following diagram illustrates the canonical NF-κB signaling pathway, a likely target for its anti-inflammatory effects.
Caption: Hypothesized inhibition of the NF-κB pathway.
Safety & Regulatory Compliance
Safety
Navigating the Disposal of Uncharacterized Chemicals: A Procedural Guide for Neoeuonymine
Immediate Safety Advisory: Specific handling and disposal procedures for "neoeuonymine" are not available in established chemical safety literature. In the absence of a Safety Data Sheet (SDS), this substance must be tre...
Author: BenchChem Technical Support Team. Date: December 2025
Immediate Safety Advisory: Specific handling and disposal procedures for "neoeuonymine" are not available in established chemical safety literature. In the absence of a Safety Data Sheet (SDS), this substance must be treated as hazardous with unknown characteristics. The following guide provides a comprehensive, step-by-step operational plan for the safe management and disposal of uncharacterized chemicals like neoeuonymine (B12781512), ensuring the safety of laboratory personnel and environmental compliance.
Step 1: Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to assume the substance is hazardous. Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. If there is a risk of dust or aerosol generation, a fume hood and appropriate respiratory protection should be used.
Work Area: Conduct all handling of neoeuonymine within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.
Avoid Direct Contact: Prevent contact with skin, eyes, and clothing. In case of accidental exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Step 2: Waste Containment and Labeling
Proper containment and labeling are critical for safe storage and regulatory compliance.
Select a Compatible Container: Choose a chemically resistant container with a secure, leak-proof screw-on cap.[1] Ensure the container material is compatible with the chemical; if the properties are unknown, a glass or fluorinated polyethylene (B3416737) container is often a safe choice. The container must be in good condition, free from cracks or deterioration.[2][3]
Label the Container Immediately: Before any waste is added, affix a "Hazardous Waste" label to the container.[4][5] The label must include the following information:
The chemical name ("Neoeuonymine") and the phrase "Caution: Hazards Unknown".
The full names of all constituents if it is a mixture, including non-hazardous components like water.[2][4] Do not use abbreviations or chemical formulas.[2]
The name and contact information of the Principal Investigator (PI) or responsible researcher.[4][6]
The laboratory location (building and room number).[4][6]
The date when the first drop of waste was added to the container (the "accumulation start date").[4]
Step 3: Segregation and Storage
Safe storage prevents accidental reactions and ensures the integrity of the waste container.
Segregation: Store the neoeuonymine waste separately from other chemical waste streams.[7] Incompatible chemicals can react violently if mixed.[2] As a general rule, segregate acids from bases, and oxidizers from flammable or organic materials.[4]
Secondary Containment: Place the sealed waste container within a larger, chemically resistant secondary container, such as a tub or tray, to contain any potential leaks or spills.[1]
Designated Storage Area: Store the contained waste in a designated Satellite Accumulation Area (SAA).[2][8] This area should be located at or near the point of generation, be under the control of laboratory personnel, and away from general traffic.[8] Keep the container closed at all times except when adding waste.[1][2][4]
Step 4: Arrange for Professional Disposal
Do not dispose of unknown chemicals down the drain or in the regular trash. [9] This is a serious regulatory violation and can have dangerous consequences.
Contact Environmental Health & Safety (EHS): The most critical step is to contact your institution's Environmental Health & Safety (EHS) department.[3][8] Inform them that you have a chemical waste with unknown hazard characteristics. They are trained to manage such situations and will provide specific instructions for analysis (if necessary) and disposal.[3][10]
Schedule a Pickup: Follow your institution's procedure to request a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.[11][12]
Summary of Unknown Chemical Disposal Procedures
Procedural Step
Action Required
Rationale
1. Hazard Assessment
Treat the substance as hazardous due to unknown properties.
Ensures maximum safety precautions are taken in the absence of specific data.
2. PPE Utilization
Wear a lab coat, gloves, and safety goggles. Use a fume hood.
Minimizes risk of personal exposure to a potentially toxic substance.
3. Waste Containment
Use a leak-proof, compatible container with a secure cap.
Personal protective equipment for handling Neoeuonymine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical inform...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Neomycin, a substance requiring careful management to mitigate potential hazards.
Personal Protective Equipment (PPE)
When working with Neomycin, specific personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on safety data sheets.
Body Part
Personal Protective Equipment
Standard
Eyes/Face
Safety glasses with side-shields or goggles
OSHA 29 CFR 1910.133 or European Standard EN166
Skin
Chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure
Respiratory
NIOSH/MSHA or European Standard EN 149 approved respirator
In case of inadequate ventilation or if exposure limits are exceeded
Body
Lab coat, coveralls, or full body suit
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent contamination and accidental exposure.
In the event of exposure, immediate action is crucial.
Exposure Route
First Aid Measures
Inhalation
Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact
Immediately wash off with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and shoes.[2] Get medical attention if irritation persists.[2][3]
Eye Contact
Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[4]
Ingestion
Do NOT induce vomiting.[2][4] Rinse mouth with water and drink plenty of water afterwards.[3] Call a physician or poison control center immediately.[4]
Spillage and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.